Deprodone Propionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-5-20(28)29-24(14(2)25)11-9-18-17-7-6-15-12-16(26)8-10-22(15,3)21(17)19(27)13-23(18,24)4/h8,10,12,17-19,21,27H,5-7,9,11,13H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSFVGQMPYTGJY-GNSLJVCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20424-00-4 | |
| Record name | Deprodone propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20424-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deprodone 17-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020424004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11β,17-dihydroxypregna-1,4-diene-3,20-dione 17-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEPRODONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S377ZHW5OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deprodone Propionate: A Technical Guide to its Mechanism of Action in Glucocorticoid Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the action of Deprodone Propionate, a synthetic corticosteroid, with a specific focus on its interaction with the glucocorticoid receptor (GR) and the subsequent signaling cascades.
Core Mechanism: Glucocorticoid Receptor Agonism
This compound exerts its anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor.[1] The canonical GR signaling pathway, which this compound follows, can be broadly categorized into cytoplasmic and nuclear events.
Cytoplasmic Events:
-
Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) like Hsp90 and Hsp70.[2] this compound, being a lipophilic molecule, passively diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR.[3][4]
-
Conformational Change and Complex Dissociation: This binding induces a conformational change in the GR, leading to its dissociation from the HSP complex.[1]
-
Nuclear Translocation: The activated ligand-receptor complex then translocates into the nucleus.
Nuclear Events: Genomic Mechanisms
Once in the nucleus, the this compound-GR complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.
Transactivation
Transactivation involves the GR complex directly binding to specific DNA sequences known as glucocorticoid response elements (GREs), which are present in the promoter regions of target genes. This interaction typically occurs with GR homodimers. Binding to GREs leads to the upregulation of anti-inflammatory proteins. A key example is the increased synthesis of Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes.
Transrepression
Transrepression is a major mechanism for the anti-inflammatory effects of glucocorticoids. In this process, the activated GR, often as a monomer, does not directly bind to DNA but instead interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By binding to these pro-inflammatory transcription factors, the GR inhibits their activity, preventing the expression of inflammatory cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules.
The dissociation between transactivation and transrepression is a key area of research, as transrepression is linked to the desired anti-inflammatory effects, while transactivation is associated with many of the adverse side effects of glucocorticoids.
Figure 1: this compound's core mechanism of action on the Glucocorticoid Receptor.
Quantitative Data: Receptor Binding Affinity
| Glucocorticoid | Relative Receptor Binding Affinity (RRA) vs. Dexamethasone (RRA=100) |
| Mometasone Furoate | ~2200 |
| Fluticasone Propionate | 1775 - 1800 |
| Budesonide | 935 |
| Beclomethasone Dipropionate | 500 |
| Triamcinolone Acetonide | 180 |
| Dexamethasone | 100 |
| Hydrocortisone | 10 |
This table is for comparative purposes. The exact RRA for this compound would require specific experimental determination.
Experimental Protocols
Glucocorticoid Receptor Binding Assay
This assay determines the relative binding affinity of a compound for the GR.
Objective: To measure the ability of an unlabeled glucocorticoid (e.g., this compound) to compete with a radiolabeled glucocorticoid for binding to the GR.
Methodology:
-
Receptor Preparation: A source of GR is prepared, typically from cytosolic extracts of cultured cells (e.g., human lung cells) or tissues.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the receptor preparation. Parallel incubations are set up with increasing concentrations of the unlabeled test compound (this compound). A control with a large excess of unlabeled compound is used to determine non-specific binding.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, often using methods like charcoal adsorption or filtration.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. This IC50 value is then used to calculate the relative binding affinity.
Figure 2: Workflow for a competitive glucocorticoid receptor binding assay.
Transactivation/Transrepression Reporter Gene Assays
These assays quantify the functional consequences of GR binding.
Objective: To measure the ability of a glucocorticoid to either activate gene expression via GREs (transactivation) or repress the activity of other transcription factors like NF-κB (transrepression).
Methodology:
-
Cell Culture and Transfection: A suitable human cell line (e.g., A549 lung carcinoma cells) is cultured. The cells are transfected with a reporter plasmid containing a reporter gene (e.g., luciferase) under the control of either GREs (for transactivation) or an NF-κB-responsive promoter (for transrepression).
-
Treatment: The transfected cells are treated with various concentrations of the glucocorticoid. For transrepression assays, the cells are also stimulated with an inflammatory agent (e.g., TNF-α or IL-1β) to activate the NF-κB pathway.
-
Lysis and Reporter Measurement: After incubation, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., via luminometry for luciferase).
-
Data Analysis: The reporter activity is analyzed to generate dose-response curves and determine the EC50 (for transactivation) or IC50 (for transrepression).
Figure 3: Logical relationship in transactivation and transrepression reporter assays.
Additional Mechanisms of Action
Beyond the primary genomic pathways, this compound may also exert effects through:
-
Stabilization of lysosomal membranes: This prevents the release of digestive enzymes that can contribute to tissue damage during inflammation.
-
Decreased capillary permeability: This helps to reduce edema or swelling at the site of inflammation.
-
Reduced leukocyte migration: It can interfere with the adherence of leukocytes to the vascular endothelium, thereby limiting their migration to inflamed tissues.
References
An In-depth Technical Guide to the Chemical Synthesis and Purification of Deprodone Propionate for Research Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Deprodone Propionate, a corticosteroid for research applications. The following sections detail a plausible synthetic pathway, including experimental protocols adapted from analogous steroidal transformations, purification methods, and a summary of relevant biological signaling. This document is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a synthetic glucocorticoid, a class of steroid hormones that play a crucial role in regulating a wide range of physiological processes, including metabolism, immune response, and inflammation. As with other corticosteroids, its biological activity is mediated through the glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the up-regulation of anti-inflammatory proteins and the down-regulation of pro-inflammatory mediators. This mechanism of action makes this compound a molecule of interest for research into inflammatory and autoimmune conditions.
This guide focuses on a multi-step synthesis starting from a microbially hydroxylated steroid precursor, a common strategy in industrial steroid synthesis that leverages the high selectivity of enzymatic reactions.
Chemical Synthesis of this compound
A feasible synthetic route to this compound begins with 11α-hydroxy-16α,17α-epoxyprogesterone, a precursor obtainable through microbial hydroxylation of 16α,17α-epoxyprogesterone. The synthesis proceeds through five key steps: dehydration to introduce a double bond, epoxidation, formation of a dibromo intermediate, reductive debromination to yield deprodone, and a final propionylation to afford the target compound.
A Chinese patent suggests an overall yield of 60-65% for this entire sequence, with a final product purity exceeding 99.0% as determined by HPLC.
Synthesis Workflow
The overall synthetic workflow is depicted below.
Experimental Protocols
The following protocols are representative methodologies for the key transformations in the synthesis of this compound, based on established procedures for similar steroid substrates. Researchers should optimize these conditions for the specific intermediates involved.
Step 1: Dehydration of 11α-hydroxy-16α,17α-epoxyprogesterone
This step involves the removal of the 11α-hydroxyl group to form a Δ⁹(¹¹)-double bond. A common method for this transformation is the use of a sulfur trioxide-pyridine complex.
-
Procedure:
-
Dissolve the starting material, 11α-hydroxy-16α,17α-epoxyprogesterone, in a suitable organic solvent such as pyridine or a mixture of pyridine and dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sulfur trioxide pyridine complex in an appropriate solvent, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, 16α,17α-epoxypregna-4,9(11)-diene-3,20-dione.
-
Step 2: Epoxidation of 16α,17α-epoxypregna-4,9(11)-diene-3,20-dione
The Δ⁹(¹¹)-double bond is then epoxidized, typically using a peroxide reagent under basic conditions.
-
Procedure:
-
Dissolve the dehydrated intermediate in a suitable solvent system, such as a mixture of dichloromethane and methanol.
-
Add a base, such as sodium hydroxide or potassium carbonate, to the solution.
-
Cool the mixture to a low temperature (e.g., -10°C to 0°C).
-
Slowly add an aqueous solution of hydrogen peroxide, keeping the temperature constant.
-
Stir the reaction mixture vigorously for several hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 9β,11β-epoxy-16α,17α-epoxyprogesterone.
-
Step 3: Formation of the Dibromo Intermediate
The 9β,11β-epoxide ring is opened by reaction with hydrobromic acid to form a bromohydrin, which can then be further brominated.
-
Procedure:
-
Dissolve the epoxy intermediate in a suitable solvent, such as acetic acid or a mixture of dichloromethane and acetic acid.
-
Cool the solution to 0°C.
-
Slowly add a solution of hydrobromic acid in acetic acid or aqueous hydrobromic acid.
-
Stir the reaction at a controlled temperature (e.g., 0°C to room temperature) for a specified time, monitoring the formation of the dibromo intermediate by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry the solid.
-
Step 4: Reductive Debromination to Deprodone
The dibromo intermediate is converted to Deprodone through a reduction reaction that removes the bromine atoms and the 11-hydroxyl group.
-
Procedure:
-
Dissolve the dibromo intermediate in a suitable solvent, such as ethanol or tetrahydrofuran.
-
Add a catalyst, such as active nickel (Raney nickel) or palladium on carbon.
-
In the presence of a base like triethylamine to neutralize the generated HBr, subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude Deprodone can be purified by crystallization from a suitable solvent system.
-
Step 5: Propionylation of Deprodone
The final step is the esterification of the 17α-hydroxyl group of Deprodone to form this compound.
-
Procedure:
-
Dissolve Deprodone in an appropriate organic solvent, such as pyridine or dichloromethane.
-
Add propionic anhydride, and if necessary, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., 4-dimethylaminopyridine, DMAP).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with dilute acid (if a basic solvent was used), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound.
-
Purification and Characterization
Purification of the final product and intermediates is crucial to obtain this compound of high purity for research use.
Purification Techniques
Recrystallization is a common and effective method for purifying solid steroidal compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for corticosteroids include methanol/water, ethanol/water, acetone/hexane, and ethyl acetate/heptane.
-
General Recrystallization Protocol:
-
Dissolve the crude steroid in a minimal amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution is filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Column Chromatography on silica gel can also be used for purification, especially for separating mixtures that are difficult to resolve by recrystallization. The eluent system will depend on the polarity of the compounds being separated and should be determined by TLC analysis.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Analytical Technique | Expected Information |
| High-Performance Liquid Chromatography (HPLC) | Purity of the final product and intermediates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation through the analysis of ¹H and ¹³C chemical shifts and coupling constants. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the structure. |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., carbonyls, hydroxyls, esters). |
Biological Context: Glucocorticoid Receptor Signaling
This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.
Upon entering the cell, this compound binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs and the activation of the GR. The activated GR then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory cytokines.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and purification of this compound for research purposes. By providing a plausible multi-step synthetic route with representative experimental protocols, along with information on purification and characterization, this document aims to equip researchers with the foundational knowledge required to produce this valuable corticosteroid for their studies. The successful synthesis and purification of high-purity this compound will enable further investigation into its biological activities and therapeutic potential.
Physicochemical Properties of Deprodone Propionate: A Technical Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deprodone propionate is a potent synthetic corticosteroid utilized primarily in topical formulations for its anti-inflammatory and immunosuppressive properties.[1] A comprehensive understanding of its physicochemical characteristics is paramount for the rational design and development of stable, effective, and patient-compliant drug products. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of its mechanism of action and analytical workflows.
Core Physicochemical Properties
A summary of the key physicochemical parameters of this compound is presented below. These properties are critical for predicting its behavior in various formulation matrices and biological systems.
| Property | Value | Reference |
| Chemical Name | [(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | [2] |
| CAS Number | 20424-00-4 | [1][3] |
| Molecular Formula | C₂₄H₃₂O₅ | [4] |
| Molecular Weight | 400.5 g/mol | |
| Appearance | White solid | |
| Melting Point | 227–229°C | |
| pKa | 14.09 ± 0.70 | |
| LogP (Computed) | 3.6 | |
| Solubility | DMSO: 250 mg/mL (624.20 mM) (requires sonication) Corn Oil: ≥ 2.08 mg/mL (5.19 mM) 10% DMSO >> 90% (20% SBE-β-CD in saline): ≥ 2.08 mg/mL (5.19 mM) | |
| Stability | Stable in powder form at -20°C for up to 3 years. In solvent, stable at -80°C for up to 1 year. Formulations are physicochemically stable. |
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its pharmacological effects by acting as an agonist for the glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the suppression of inflammatory responses.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which the solid-phase transitions to a liquid.
Protocol:
-
Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus. The starting temperature is set to a value below the expected melting point.
-
Heating: The sample is heated at a controlled rate, typically 1°C per minute, near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.
pKa Determination (Potentiometric Titration)
This protocol determines the acid dissociation constant, which is crucial for predicting the ionization state of the molecule at different pH values.
References
Deprodone Propionate: A Technical Guide to its Role in Suppressing Pro-inflammatory Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deprodone Propionate is a potent synthetic glucocorticoid utilized primarily in dermatology for its anti-inflammatory and immunosuppressive properties. This technical guide delves into the molecular mechanisms by which this compound is understood to suppress the expression of pro-inflammatory cytokines, a key aspect of its therapeutic efficacy. While specific quantitative data for this compound's direct impact on cytokine inhibition are not extensively available in public literature, this document outlines the well-established pathways for corticosteroids and provides detailed experimental protocols for evaluating such effects. The primary mechanism of action involves the binding of this compound to the glucocorticoid receptor (GR), leading to the downstream modulation of gene transcription, particularly the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). This guide will serve as a comprehensive resource for researchers seeking to understand and investigate the anti-inflammatory actions of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of numerous diseases. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), are pivotal mediators of the inflammatory cascade. Glucocorticoids are a class of steroid hormones that are highly effective in attenuating inflammation, and synthetic glucocorticoids like this compound have been developed to harness these effects for therapeutic purposes. Developed by Torii Pharmaceutical Co., Ltd. in Japan, this compound is classified as a "strong" topical corticosteroid and is commonly used in the form of plasters for treating inflammatory skin conditions like keloids and hypertrophic scars. Its clinical effectiveness is largely attributed to its ability to suppress local inflammation and inhibit fibroblast proliferation.
Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
The anti-inflammatory effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR). The general mechanism is as follows:
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound diffuses across the cell membrane and binds to the GR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).
-
Conformational Change and Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus.
-
Modulation of Gene Expression: In the nucleus, the activated GR dimer can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like Lipocortin-1 (Annexin A1).
-
Transrepression: This is the primary mechanism for the suppression of pro-inflammatory cytokines. The activated GR monomer can interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1). This interference can occur through direct protein-protein interaction, preventing these factors from binding to their DNA response elements, or by competing for limited co-activator proteins.
-
Suppression of Pro-inflammatory Cytokine Signaling Pathways
The inhibition of the NF-κB signaling pathway is a cornerstone of the anti-inflammatory action of glucocorticoids like this compound.
Inhibition of the NF-κB Pathway
NF-κB is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Increased Synthesis of IκBα: Activated GR can bind to GREs in the promoter of the gene encoding IκBα (Inhibitor of NF-κB alpha), leading to its increased synthesis. IκBα binds to NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.
-
Direct Interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.
Deprodone Propionate: A Technical Guide on Molecular Structure and Activity Relationships
Introduction
Deprodone propionate is a potent, synthetic, non-halogenated corticosteroid developed for topical applications.[1] It is recognized for its significant anti-inflammatory, immunosuppressive, and anti-fibrotic properties.[2][3] Marketed under the brand name Eclar®, particularly as a plaster or tape formulation, it has become a first-line therapy in Japan for managing inflammatory skin disorders, hypertrophic scars, and keloids.[2][4] This guide provides an in-depth analysis of its molecular structure, physicochemical characteristics, mechanism of action, and the structure-activity relationships that define its therapeutic profile. It is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
This compound (CAS 20424-00-4) is a derivative of prednisolone, characterized by two key structural modifications: esterification with propionic acid at the 17α-position and deoxidation at the 21-position. These changes significantly enhance its lipophilicity, facilitating deeper dermal penetration, which is crucial for its topical efficacy, especially in treating fibrotic tissues like keloids.
The chemical name for this compound is [(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate. Its molecular formula is C24H32O5, with a molecular weight of 400.51 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C24H32O5 | |
| Molecular Weight | 400.51 g/mol | |
| CAS Number | 20424-00-4 | |
| Appearance | White to off-white or yellow powder | |
| Melting Point | 227-229 °C | |
| Solubility | Very soluble in chloroform; poorly soluble in ether; insoluble in water; 250 mg/mL in DMSO |
| Storage Temperature | -20°C | |
Mechanism of Action
As a corticosteroid, the primary mechanism of action for this compound is its function as a glucocorticoid receptor (GR) agonist. The process initiates with the binding of the molecule to GRs located in the cytoplasm of target cells, which triggers a cascade of molecular events.
-
Receptor Binding and Translocation : In its inactive state, the GR resides in the cytoplasm within a multiprotein complex. This compound, due to its lipophilic nature, diffuses across the cell membrane and binds to the GR, causing a conformational change. This leads to the dissociation of chaperone proteins and the formation of a receptor-steroid complex. This activated complex then translocates into the nucleus.
-
Genomic Regulation : Once in the nucleus, the GR-steroid complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction modulates gene transcription in two primary ways:
-
Transactivation : The complex upregulates the transcription of anti-inflammatory genes. A key example is the increased production of Annexin A1 (also known as Lipocortin-1), a potent inhibitor of phospholipase A2 (PLA2).
-
Transrepression : The complex suppresses the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the decreased synthesis and release of pro-inflammatory cytokines like interleukins (IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-α).
-
Pharmacological Activity and Structure-Activity Relationship (SAR)
The potent therapeutic effects of this compound stem directly from its unique molecular structure. The prednisolone backbone provides the fundamental corticosteroid activity, while the specific modifications at the C17 and C21 positions fine-tune its potency, penetration, and safety profile.
Key Pharmacological Effects:
-
Anti-inflammatory Action : By inhibiting PLA2 via Annexin A1, this compound blocks the arachidonic acid cascade, thereby preventing the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. It also stabilizes lysosomal membranes, preventing the release of damaging enzymes, and reduces capillary permeability and vasodilation to limit edema.
-
Immunosuppressive Action : The compound effectively suppresses the immune response by inhibiting the production of pro-inflammatory cytokines (TNF-α, IL-1, IL-6) and interfering with the migration and function of leukocytes at the site of inflammation.
-
Anti-fibrotic Action : A significant application of this compound is in the management of hypertrophic scars and keloids. It achieves this by inhibiting fibroblast proliferation and attenuating the synthesis of collagen I and III by 40-60% in keloid-derived fibroblasts. This is partly mediated by the downregulation of transforming growth factor-beta 1 (TGF-β1), a key cytokine in fibrosis.
Structure-Activity Relationship Analysis
The efficacy of this compound is a direct result of rational drug design, building upon the foundational steroid structure.
Table 2: Structure-Activity Relationship (SAR) of this compound
| Structural Feature | Contribution to Activity | References |
|---|---|---|
| Prednisolone Skeleton | Provides the core glucocorticoid scaffold necessary for GR binding and activation. The Δ1-double bond enhances glucocorticoid potency over mineralocorticoid activity. | |
| 17α-Propionate Ester | Increases lipophilicity, which enhances dermal penetration and prolongs the drug's residency time in the skin. This esterification is a key factor in its high topical potency. | |
| Deoxidation at C21 | The absence of the 21-hydroxyl group is a critical modification. It is thought to facilitate rapid metabolism upon systemic absorption, potentially reducing the risk of systemic side effects. | |
| 11β-Hydroxyl Group | Essential for binding to the glucocorticoid receptor and for potent anti-inflammatory activity. |
| Non-halogenated Structure | The lack of halogen atoms (e.g., fluorine) is associated with a reduced incidence of local side effects like skin atrophy and telangiectasia compared to halogenated steroids. | |
Experimental Protocols
The characterization of corticosteroids like this compound involves a series of standardized in vitro and in vivo assays to determine receptor affinity, functional activity, and anti-inflammatory potency.
Glucocorticoid Receptor (GR) Binding Assay
This assay quantifies the affinity of a compound for the GR. A common method is the competitive binding assay using a fluorescently labeled glucocorticoid tracer.
-
Principle : The assay measures the displacement of a high-affinity fluorescent GR ligand (tracer) by the unlabeled test compound (this compound). The decrease in fluorescence polarization (FP) is proportional to the amount of tracer displaced, allowing for the calculation of the binding affinity (Ki).
-
Methodology :
-
Reagent Preparation : Prepare serial dilutions of this compound. Prepare working solutions of purified GR protein and a fluorescent glucocorticoid tracer (e.g., a dexamethasone analog) in assay buffer.
-
Assay Execution : In a 384-well plate, add the serially diluted this compound. Add the fluorescent tracer to all wells, followed by the GR protein solution to initiate the binding reaction.
-
Incubation : Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature to reach equilibrium.
-
Data Acquisition : Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis : Plot the FP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki can be calculated.
-
In Vitro Functional Assay: NF-κB Reporter Gene Assay
This assay measures the ability of a corticosteroid to suppress the activity of the pro-inflammatory transcription factor NF-κB.
-
Principle : Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. When the cells are stimulated (e.g., with TNF-α), NF-κB is activated and drives luciferase expression. A potent corticosteroid will suppress this activation, leading to a decrease in the luciferase signal.
-
Methodology :
-
Cell Culture & Transfection : Culture a suitable cell line (e.g., HEK293 or A549) and transfect with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment : Treat the transfected cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation : Stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β) for 6-8 hours.
-
Cell Lysis & Luciferase Assay : Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla activity. Calculate the percentage inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.
-
In Vivo Anti-inflammatory Assay: Croton Oil-Induced Ear Edema in Mice
This is a standard animal model to assess the topical anti-inflammatory potency of a compound.
-
Principle : Croton oil is a potent irritant that, when applied to a mouse's ear, induces a strong inflammatory response characterized by edema (swelling). The ability of a topically applied corticosteroid to reduce this swelling is a measure of its anti-inflammatory activity.
-
Methodology :
-
Animal Groups : Divide mice into several groups: a control group (vehicle only), a positive control group (a known corticosteroid like indomethacin), and test groups receiving different doses of this compound.
-
Application : Prepare solutions of croton oil in a suitable vehicle (e.g., acetone). Prepare the test compounds in the same croton oil solution. Apply a fixed volume of the respective solution to the inner surface of the right ear of each mouse. The left ear remains untreated.
-
Inflammation Period : Allow the inflammation to develop over a period of 4-6 hours.
-
Measurement : Sacrifice the animals and, using a standard-sized punch, remove a disc from both the treated (right) and untreated (left) ears.
-
Data Analysis : Weigh the ear punches immediately. The difference in weight between the right and left ear punches is the measure of edema. Calculate the percentage inhibition of edema for each test group compared to the control group.
-
This compound is a highly effective topical corticosteroid whose potent anti-inflammatory and anti-fibrotic activities are derived from rational structural modifications to the prednisolone backbone. The 17α-propionate ester enhances its lipophilicity and topical potency, while the deoxidation at the 21-position and its non-halogenated nature contribute to a favorable safety profile. Its mechanism of action, centered on glucocorticoid receptor agonism, leads to the broad suppression of inflammatory and fibrotic pathways. This combination of high efficacy and safety, particularly in its plaster formulation, makes this compound a valuable therapeutic agent in dermatology, especially for the management of challenging conditions like keloids and hypertrophic scars.
References
- 1. Effective Treatment of an Aggressive Chest Wall Keloid in a Woman Using this compound Plaster without Surgery, Radiotherapy, or Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 20424-00-4 | Benchchem [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Understanding the Immunosuppressive Pathways Activated by Deprodone Propionate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deprodone propionate is a potent synthetic corticosteroid utilized primarily in dermatology for its significant anti-inflammatory and immunosuppressive properties. This technical guide delineates the core mechanisms through which this compound exerts its effects, focusing on the molecular signaling pathways it modulates. By acting as a potent agonist for the glucocorticoid receptor (GR), this compound initiates a cascade of genomic and non-genomic events that collectively suppress the immune response. This document provides a comprehensive overview of its interaction with the GR, subsequent nuclear translocation, and the downstream modulation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Furthermore, its role in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly relevant in the treatment of fibroproliferative disorders like keloids and hypertrophic scars, is detailed. This guide synthesizes available data, presents it in a structured format, and includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the pharmacology of this compound.
Introduction
This compound is a high-potency topical corticosteroid developed for the management of various inflammatory skin conditions. Its efficacy stems from its ability to potently suppress the local immune and inflammatory responses. Understanding the intricate molecular pathways activated by this compound is crucial for its optimal therapeutic use and for the development of novel anti-inflammatory agents. This guide provides an in-depth exploration of these pathways.
Glucocorticoid Receptor Binding and Activation
The primary mechanism of action for this compound, like all corticosteroids, is its binding to and activation of the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily of ligand-inducible transcription factors and is ubiquitously expressed in almost all human cells.
Glucocorticoid Receptor Binding Affinity
Table 1: Comparative Glucocorticoid Receptor Binding Affinity
| Glucocorticoid | Relative Binding Affinity (RBA) vs. Dexamethasone |
| Dexamethasone | 100 |
| Clobetasol Propionate | 1800 |
| Betamethasone Dipropionate | 1300 |
| Fluticasone Propionate | 1800 |
| Budesonide | 800 |
| Triamcinolone Acetonide | 190 |
| Hydrocortisone | 10 |
This table presents generalized RBA values compiled from various sources. Actual values can vary depending on the assay conditions. Data for Clobetasol Propionate and Betamethasone Dipropionate are included to provide a likely range for this compound's potency.
Signaling Pathways Modulated by this compound
Upon binding to this compound, the GR undergoes a conformational change, dissociates from a multiprotein chaperone complex (including Hsp90 and Hsp70), and translocates to the nucleus. Inside the nucleus, the activated GR-ligand complex modulates gene expression through several mechanisms.
Glucocorticoid Receptor Signaling Cascade
The activated GR complex can either directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes (transactivation) or interact with other transcription factors to repress their activity (transrepression).
Inhibition of NF-κB and AP-1 Signaling
A major component of the immunosuppressive action of this compound is the inhibition of the pro-inflammatory transcription factors NF-κB and AP-1.
-
NF-κB (Nuclear Factor-kappa B): This transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. The activated GR can inhibit NF-κB signaling through multiple mechanisms:
-
Increased IκBα expression: The GR can directly bind to a GRE in the promoter of the gene encoding IκBα, the inhibitor of NF-κB. Increased IκBα protein levels lead to the sequestration of NF-κB in the cytoplasm, preventing its nuclear translocation and activity.
-
Direct protein-protein interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.
-
-
AP-1 (Activator Protein-1): This transcription factor, composed of proteins from the Jun and Fos families, is activated by various stimuli, including cytokines and growth factors, and regulates the expression of genes involved in inflammation and cell proliferation. The activated GR can physically interact with c-Jun and c-Fos, thereby inhibiting the transcriptional activity of AP-1.
Modulation of TGF-β Signaling
This compound's efficacy in treating keloids and hypertrophic scars is partly attributed to its modulation of the TGF-β signaling pathway. TGF-β is a potent profibrotic cytokine that stimulates fibroblast proliferation and extracellular matrix (ECM) deposition. Corticosteroids can interfere with this pathway by:
-
Downregulating TGF-β receptor expression: Reducing the cellular response to TGF-β.
-
Inhibiting Smad phosphorylation: The Smad proteins (Smad2 and Smad3) are key intracellular mediators of TGF-β signaling. Corticosteroids can inhibit their phosphorylation, thereby preventing their nuclear translocation and subsequent activation of profibrotic genes.
Quantitative Effects on Immunological Markers
While specific quantitative data for this compound is limited, the expected effects based on its classification as a potent corticosteroid are summarized in Table 2. These effects are typically measured in in vitro cell-based assays using immune cells or fibroblasts.
Table 2: Expected Quantitative Effects of this compound on Immunological Markers
| Parameter | Cell Type | Expected Effect | Method of Measurement |
| Pro-inflammatory Cytokine Production | |||
| TNF-α | Macrophages, T-cells | Potent Inhibition | ELISA, qPCR |
| IL-1β | Macrophages | Potent Inhibition | ELISA, qPCR |
| IL-6 | Macrophages, Fibroblasts | Potent Inhibition | ELISA, qPCR |
| T-cell Proliferation | T-cells | Inhibition | [³H]-thymidine incorporation, CFSE dilution assay |
| Fibroblast Proliferation | Dermal Fibroblasts | Inhibition | Cell counting, MTT assay |
| Extracellular Matrix Production | Dermal Fibroblasts | Inhibition of Collagen I & III | Western Blot, qPCR, Sircol assay |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the immunosuppressive effects of corticosteroids like this compound.
Glucocorticoid Receptor Binding Assay (Radioligand Competition Assay)
Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: Prepare a cytosolic fraction containing GR from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue.
-
Incubation: Incubate a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) with the cytosolic preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: After reaching equilibrium, separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
GR Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize the ligand-induced translocation of the GR from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa cells) on coverslips. Treat the cells with this compound at various concentrations and for different time points.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Incubate the cells with a primary antibody specific for the GR, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Microscopy: Visualize the subcellular localization of the GR using a fluorescence microscope.
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T cells) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Pre-treatment: Pre-treat the transfected cells with various concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.
Conclusion
This compound is a potent immunosuppressive agent that functions through the activation of the glucocorticoid receptor. Its therapeutic efficacy in inflammatory skin diseases is a result of its ability to profoundly modulate key signaling pathways, primarily by inhibiting the pro-inflammatory transcription factors NF-κB and AP-1, and by interfering with the profibrotic TGF-β pathway. While specific quantitative pharmacological data for this compound remains limited in publicly accessible literature, its classification as a high-potency corticosteroid suggests a strong interaction with these pathways, leading to a robust anti-inflammatory and anti-fibrotic response. Further research providing direct quantitative comparisons of this compound with other corticosteroids will be invaluable for a more precise understanding of its pharmacological profile. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in the field of dermatology and drug development.
Preliminary Investigation into Deprodone Propionate's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deprodone propionate is a potent synthetic corticosteroid that has demonstrated significant therapeutic potential, particularly in the realm of dermatology. This technical guide provides a comprehensive overview of its mechanism of action, preclinical and clinical findings, and its primary application in the management of inflammatory skin disorders such as hypertrophic scars and keloids. This document synthesizes available data to offer a detailed resource for researchers and professionals involved in drug development, highlighting both the established efficacy and areas requiring further investigation.
Introduction
This compound is a glucocorticoid receptor agonist developed for topical administration.[1] Its primary therapeutic application lies in the treatment of inflammatory skin conditions, with a notable efficacy in managing keloids and hypertrophic scars.[1] The formulation of this compound into a plaster allows for targeted and sustained delivery of the active pharmaceutical ingredient, enhancing its therapeutic effect.[1] This guide will delve into the molecular mechanisms, summarize key experimental data, and provide an understanding of its therapeutic utility.
Mechanism of Action
The binding of this compound to the cytosolic GR initiates a cascade of molecular events:
-
Translocation and Gene Regulation: The activated GR-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of a wide array of genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.
-
Anti-inflammatory Effects: A key mechanism is the suppression of pro-inflammatory cytokines and chemokines. This is achieved, in part, through the inhibition of transcription factors such as NF-κB and AP-1.
-
Anti-fibrotic Effects: In the context of keloids and hypertrophic scars, this compound is believed to exert its anti-fibrotic effects by interfering with the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This pathway is a critical driver of fibroblast proliferation and excessive collagen deposition, which are hallmarks of keloidal scarring. By modulating this pathway, this compound can help to reduce the overproduction of extracellular matrix components.
Signaling Pathway Diagram
Caption: this compound's dual mechanism of action.
Preclinical Data
Detailed preclinical data for this compound, including dose-response curves and IC50 values, are not extensively available in published literature. However, its classification as a potent corticosteroid is based on its observed clinical efficacy. Preclinical studies for similar potent corticosteroids typically involve in vitro and in vivo models to assess anti-inflammatory and anti-proliferative activities.
In Vitro Studies
Standard in vitro assays for evaluating the therapeutic potential of corticosteroids like this compound include:
-
Receptor Binding Assays: To determine the binding affinity (Ki or IC50) for the glucocorticoid receptor.
-
Fibroblast Proliferation Assays: To assess the anti-proliferative effects on keloid-derived fibroblasts.
-
Collagen Synthesis Assays: To quantify the reduction in collagen I and III production by fibroblasts.
-
Cytokine Release Assays: To measure the inhibition of pro-inflammatory cytokine (e.g., IL-6, IL-8) release from various cell types.
In Vivo Studies
Animal models are utilized to evaluate the efficacy and safety of topical corticosteroids. While specific animal study data for this compound is limited, general models include:
-
Wound Healing Models: In rodents to assess the effect on scar formation and collagen deposition.
-
Inflammatory Models: Such as croton oil-induced ear edema in mice to quantify anti-inflammatory potency.
Clinical Data
The primary clinical application of this compound is in the treatment of hypertrophic scars and keloids, often utilizing a plaster formulation for targeted delivery.
Efficacy in Scar Treatment
A comparative study has shown this compound plaster to be more effective than fludroxycortide tape in improving scar maturation in adults. In one observational study, 70.8% of adult patients who were unresponsive to fludroxycortide tape showed improvement after switching to this compound plaster.
| Treatment Group | Patient Population | Outcome |
| This compound Plaster | Adults with hypertrophic scars/keloids unresponsive to fludroxycortide | 70.8% showed improvement after 1 year |
| Fludroxycortide Tape | Adults with hypertrophic scars/keloids | 20% showed improvement after 1 year |
| Fludroxycortide Tape | Pediatric patients with hypertrophic scars/keloids | 80% showed improvement after 1 year |
Safety and Tolerability
Topical corticosteroids can be associated with local side effects such as skin atrophy, telangiectasia, and contact dermatitis. The plaster formulation of this compound is reported to have a lower incidence of contact dermatitis (0.55%) compared to fludroxycortide tape (16.7%).
| Adverse Event | This compound Plaster | Fludroxycortide Tape |
| Contact Dermatitis | 0.55% | 16.7% |
Experimental Protocols
Detailed experimental protocols for the cited clinical studies on this compound are not publicly available. However, this section provides a general framework for key experimental methodologies relevant to the evaluation of topical corticosteroids.
Glucocorticoid Receptor Binding Assay (General Protocol)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the glucocorticoid receptor.
Caption: Workflow for a glucocorticoid receptor binding assay.
In Vitro Fibroblast Collagen Synthesis Assay (General Protocol)
This protocol describes a method to assess the effect of a test compound on collagen production by fibroblasts.
Caption: Workflow for an in vitro collagen synthesis assay.
Discussion and Future Directions
This compound is a valuable therapeutic agent for the management of hypertrophic scars and keloids, demonstrating superior efficacy in some patient populations compared to other topical corticosteroids. Its mechanism of action via glucocorticoid receptor agonism and subsequent modulation of inflammatory and fibrotic pathways provides a strong rationale for its clinical use.
However, a notable gap exists in the publicly available, detailed preclinical data for this compound. To further solidify its therapeutic profile and guide future drug development, the following areas warrant further investigation:
-
Quantitative Preclinical Studies: Comprehensive dose-response studies, determination of glucocorticoid receptor binding affinity (Ki), and detailed pharmacokinetic and pharmacodynamic profiling would provide a more complete understanding of its pharmacological properties.
-
Head-to-Head Clinical Trials: Well-controlled, randomized clinical trials directly comparing the efficacy and safety of this compound plaster with other first-line treatments for keloids, such as intralesional corticosteroid injections, would be highly valuable.
-
Exploration of Broader Applications: Given its potent anti-inflammatory and anti-fibrotic properties, investigating the potential of this compound in other fibrotic and inflammatory skin diseases could expand its therapeutic applications.
Conclusion
This compound is a potent topical corticosteroid with established efficacy in the treatment of hypertrophic scars and keloids. Its favorable safety profile, particularly the low incidence of contact dermatitis with the plaster formulation, makes it a compelling therapeutic option. While further research is needed to fully elucidate its preclinical pharmacological profile, the existing clinical evidence strongly supports its continued use and further investigation in the field of dermatology and drug development.
References
The Pharmacodynamics of Deprodone Propionate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deprodone propionate is a potent synthetic corticosteroid utilized primarily in the topical treatment of inflammatory dermatoses, with notable efficacy in the management of hypertrophic scars and keloids. Its pharmacodynamic effects are mediated through its high affinity for the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent suppression of inflammatory and fibrotic processes. This technical guide provides an in-depth exploration of the core pharmacodynamics of this compound, detailing its mechanism of action, key experimental data, and relevant signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing information and provides context with data from other potent corticosteroids.
Introduction
This compound is a corticosteroid characterized by a propionate ester at the 17-position of the deprodone molecule. This structural modification enhances its lipophilicity and potency, facilitating its penetration into the skin. As a member of the glucocorticoid class of drugs, its primary mechanism of action involves binding to and activating the intracellular glucocorticoid receptor. This interaction initiates a cascade of molecular events that ultimately result in the observed anti-inflammatory, immunosuppressive, and anti-fibrotic effects. In Japan, this compound plaster is considered a high-potency (Group I or II) preparation and is a first-line therapy for the management of hypertrophic scars and keloids[1][2].
Mechanism of Action: Glucocorticoid Receptor Agonism
The pharmacological activity of this compound is initiated by its binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors[3].
Glucocorticoid Receptor Binding and Activation
Upon diffusing across the cell membrane, this compound binds to the ligand-binding domain of the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and other chaperones. Ligand binding induces a conformational change in the GR, leading to the dissociation of the associated proteins. This unmasking of the nuclear localization signal allows the activated GR-ligand complex to translocate into the nucleus.
Regulation of Gene Transcription
Within the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can lead to:
-
Transactivation: The GR dimer recruits coactivator proteins to the promoter region, enhancing the transcription of anti-inflammatory genes. A key example is the upregulation of annexin A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins and leukotrienes[3].
-
Transrepression: The activated GR can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is a crucial mechanism for its anti-inflammatory effects.
Key Pharmacodynamic Effects & Experimental Data
Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (=100) | Reference |
| This compound | Data not available | |
| Mometasone Furoate | 2244 | |
| Fluticasone Propionate | 1775 | |
| Budesonide | 855 | |
| Clobetasol Propionate | >100 (Potent) | |
| Dexamethasone | 100 |
Experimental Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay
-
Objective: To determine the relative binding affinity of a test corticosteroid for the GR.
-
Methodology:
-
Receptor Preparation: A source of GR is prepared, typically from a cell line expressing the receptor or from tissue homogenates.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the GR preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand, often using methods like dextran-coated charcoal or filter binding assays.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).
-
Anti-inflammatory Effects
This compound exerts potent anti-inflammatory effects through multiple mechanisms.
A primary anti-inflammatory action of corticosteroids is the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). This is largely achieved through the transrepression of NF-κB.
| Parameter | This compound | Comparative Corticosteroids (Example) | Reference |
| IC50 for TNF-α Inhibition | Data not available | Dexamethasone: ~1-10 nM (cell type dependent) | |
| IC50 for IL-6 Inhibition | Data not available | Dexamethasone: ~1-10 nM (cell type dependent) |
Experimental Protocol: Cytokine Inhibition Assay (ELISA)
-
Objective: To quantify the inhibition of pro-inflammatory cytokine secretion by this compound.
-
Methodology:
-
Cell Culture: Immune cells (e.g., peripheral blood mononuclear cells, macrophages, or a relevant cell line) are cultured.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.
-
Stimulation: An inflammatory stimulus (e.g., lipopolysaccharide - LPS) is added to induce cytokine production.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of the target cytokine (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of cytokine inhibition at each concentration of this compound is calculated, and the IC50 value is determined.
-
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it induces the transcription of inflammatory genes. Glucocorticoids, through the activated GR, can interfere with this pathway in two main ways: by increasing the expression of IκBα, which enhances the sequestration of NF-κB in the cytoplasm, and by direct protein-protein interaction with NF-κB subunits, preventing their transcriptional activity.
Anti-fibrotic Effects
The efficacy of this compound in treating hypertrophic scars and keloids stems from its anti-fibrotic properties.
Hypertrophic scars and keloids are characterized by excessive fibroblast proliferation. Corticosteroids can inhibit the proliferation of these cells, thereby reducing the cellularity of the scar tissue.
| Parameter | This compound | Comparative Corticosteroids (Example) | Reference |
| IC50 for Fibroblast Proliferation Inhibition | Data not available | Dexamethasone: Varies with cell line and conditions |
Experimental Protocol: Fibroblast Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of dermal fibroblasts.
-
Methodology:
-
Cell Seeding: Human dermal fibroblasts are seeded in a multi-well plate.
-
Treatment: After cell attachment, the culture medium is replaced with medium containing various concentrations of this compound.
-
Incubation: The cells are incubated for a period of time (e.g., 24-72 hours).
-
Proliferation Assessment: Cell proliferation is measured using methods such as:
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
Metabolic Assays: Such as the MTT or WST-1 assay, which measure mitochondrial activity as an indicator of cell viability and proliferation.
-
DNA Synthesis Assays: Such as the BrdU incorporation assay.
-
-
Data Analysis: The percentage of inhibition of proliferation is calculated for each concentration, and the IC50 value is determined.
-
Excessive deposition of extracellular matrix, primarily collagen, is a hallmark of hypertrophic scars and keloids. This compound has been shown to attenuate the synthesis of type I and type III collagen by 40-60% in keloid-derived fibroblasts.
| Parameter | This compound | Comparative Corticosteroids (Example) | Reference |
| Inhibition of Collagen Synthesis | 40-60% reduction in keloid-derived fibroblasts | Clobetasol-17-propionate: 75-92% inhibition of procollagen propeptides |
Experimental Protocol: Collagen Synthesis Assay
-
Objective: To quantify the effect of this compound on collagen production by fibroblasts.
-
Methodology:
-
Cell Culture: Human dermal fibroblasts, preferably derived from scar tissue, are cultured.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Metabolic Labeling (optional): Cells can be incubated with a radiolabeled amino acid (e.g., [³H]proline) that is incorporated into newly synthesized collagen.
-
Collagen Quantification:
-
Procollagen Propeptide ELISA: The concentration of procollagen type I C-peptide (PICP) or procollagen type III N-terminal peptide (PIIINP) in the culture medium can be measured by ELISA as a marker of new collagen synthesis.
-
Hydroxyproline Assay: The total collagen content in the cell layer and medium can be determined by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Western Blotting: Specific collagen types can be detected and quantified in cell lysates or culture medium.
-
-
Data Analysis: The percentage of reduction in collagen synthesis is calculated relative to untreated controls.
-
Clinical Pharmacodynamics in Scar Management
Clinical studies on this compound plaster have demonstrated its effectiveness in improving the appearance of hypertrophic scars and keloids. While large-scale, placebo-controlled trials with detailed quantitative data are limited, observational studies and clinical experience indicate significant reductions in scar volume, erythema, and pruritus. In one study, when adults with hypertrophic scars and keloids who were non-responsive to fludroxycortide tape were switched to this compound plaster, 70.8% showed improvement in scar characteristics after 6 months. Another study reported that after 3 years of treatment with this compound plaster, a hypertrophic scar became completely flat with a skin tone close to the surrounding skin.
| Clinical Endpoint | This compound Plaster | Reference |
| Improvement in Scar Characteristics (in non-responsive adults) | 70.8% of patients showed improvement after 6 months | |
| Long-term Scar Resolution | Scar became completely flat after 3 years of treatment | |
| Vancouver Scar Scale (VSS) and Patient and Observer Scar Assessment Scale (POSAS) | Significant decrease in scores (p < 0.01) in a study on ear keloids |
Conclusion
This compound is a high-potency topical corticosteroid with a well-defined pharmacodynamic profile centered on its agonist activity at the glucocorticoid receptor. Its potent anti-inflammatory and anti-fibrotic effects, mediated through the modulation of gene expression, make it an effective therapeutic agent for a range of dermatological conditions, particularly hypertrophic scars and keloids. While further research is needed to provide more detailed quantitative data on its receptor binding affinity and inhibitory concentrations for various inflammatory mediators, the existing evidence strongly supports its clinical utility. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this compound and other corticosteroids.
References
- 1. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars - Textbook on Scar Management - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 20424-00-4 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for Deprodone Propionate in an In Vitro Wound Healing Scratch Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deprodone propionate is a potent synthetic glucocorticoid. Glucocorticoids are widely recognized for their anti-inflammatory and immunosuppressive properties. In the context of wound healing, a complex biological process involving inflammation, cell proliferation, and tissue remodeling, the effects of glucocorticoids are of significant interest. The in vitro wound healing scratch assay is a fundamental and widely used method to assess the migratory capacity of cells, a crucial step in wound closure. This document provides a detailed protocol for utilizing a scratch assay to evaluate the effects of this compound on keratinocyte and fibroblast migration, key cell types in skin repair.
Principle of the Scratch Assay
The scratch assay models the process of wound healing in vitro. A "scratch" or cell-free area is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored and quantified. This assay allows for the investigation of the effects of various compounds, such as this compound, on cell migration.
Data Presentation: Summarized Quantitative Data
Due to the limited publicly available quantitative data specifically for this compound in a scratch assay, the following tables present a representative, hypothetical dataset based on the known inhibitory effects of potent glucocorticoids on keratinocyte and fibroblast migration. These tables are intended to serve as a template for data presentation.
Table 1: Effect of this compound on Keratinocyte Migration - Wound Closure Percentage
| Concentration (nM) | 12 hours (%) | 24 hours (%) | 48 hours (%) |
| Vehicle Control (0) | 30 ± 4.2 | 65 ± 5.1 | 95 ± 3.8 |
| 1 | 25 ± 3.9 | 58 ± 4.7 | 88 ± 4.1 |
| 10 | 18 ± 3.1 | 45 ± 4.3 | 75 ± 5.5 |
| 100 | 12 ± 2.5 | 30 ± 3.8 | 55 ± 4.9 |
| 1000 | 8 ± 1.9 | 22 ± 3.2 | 40 ± 3.7 |
Table 2: Effect of this compound on Fibroblast Migration - Wound Closure Percentage
| Concentration (nM) | 12 hours (%) | 24 hours (%) | 48 hours (%) |
| Vehicle Control (0) | 25 ± 3.5 | 55 ± 4.8 | 90 ± 4.2 |
| 1 | 22 ± 3.1 | 50 ± 4.1 | 82 ± 3.9 |
| 10 | 15 ± 2.8 | 40 ± 3.7 | 70 ± 4.5 |
| 100 | 10 ± 2.1 | 32 ± 3.3 | 60 ± 4.1 |
| 1000 | 7 ± 1.5 | 25 ± 2.9 | 50 ± 3.5 |
Table 3: Cell Viability (MTT Assay) after 48-hour Treatment with this compound
| Cell Type | Concentration (nM) | Cell Viability (%) |
| Keratinocytes | Vehicle Control (0) | 100 ± 5.0 |
| 1 | 98 ± 4.8 | |
| 10 | 97 ± 5.1 | |
| 100 | 95 ± 4.7 | |
| 1000 | 92 ± 5.3 | |
| Fibroblasts | Vehicle Control (0) | 100 ± 4.5 |
| 1 | 99 ± 4.2 | |
| 10 | 96 ± 4.9 | |
| 100 | 94 ± 4.6 | |
| 1000 | 91 ± 5.1 |
Experimental Protocols
Materials and Reagents
-
Human Epidermal Keratinocytes (HEK) or Human Dermal Fibroblasts (HDF)
-
Appropriate cell culture medium (e.g., Keratinocyte Growth Medium or Dulbecco's Modified Eagle Medium with 10% Fetal Bovine Serum)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
MTT assay kit (for viability assessment)
Cell Culture and Seeding
-
Culture HEK or HDF cells in their respective growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.
In Vitro Scratch Assay Protocol
-
Once the cells have formed a confluent monolayer, gently create a scratch in the center of each well using a sterile p200 or p1000 pipette tip.
-
Wash the wells twice with sterile PBS to remove any detached cells.
-
Replace the PBS with fresh cell culture medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) or vehicle control (DMSO).
-
Capture images of the scratch in the same position for each well at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, and 48 hours).
-
Quantify the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure using the following formula:
% Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] x 100
Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the same concentrations of this compound as used in the scratch assay for 48 hours.
-
Perform the MTT assay according to the manufacturer's instructions to assess cell viability and ensure that the observed effects on migration are not due to cytotoxicity.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Glucocorticoid-Mediated Inhibition of Keratinocyte Migration
Caption: Glucocorticoid non-genomic signaling pathway inhibiting keratinocyte migration.
Signaling Pathway of this compound Modulating Fibroblast Activity
Caption: this compound's potential inhibition of the TGF-β/SMAD pathway in fibroblasts.
Experimental Workflow for the In Vitro Scratch Assay
Caption: Workflow for the in vitro wound healing scratch assay.
Application Notes and Protocols for Utilizing Deprodone Propionate in a Keloid Fibroblast Cell Culture Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keloids are pathological scars characterized by excessive fibroblast proliferation and extracellular matrix deposition, primarily collagen. The transforming growth factor-beta (TGF-β) signaling pathway, particularly the TGF-β/Smad cascade, plays a pivotal role in the pathogenesis of keloids. Deprodone propionate, a potent corticosteroid, has demonstrated clinical efficacy in the topical treatment of keloids. These application notes provide a comprehensive guide for researchers to investigate the in vitro effects of this compound on primary human keloid fibroblasts. The following protocols and data serve as a foundational framework for elucidating its mechanism of action and potential as a therapeutic agent for fibrotic disorders.
While direct in vitro studies on this compound are limited, the provided information is extrapolated from extensive research on other corticosteroids, such as dexamethasone and triamcinolone, which are known to modulate fibroblast behavior. It is hypothesized that this compound exerts its therapeutic effects by inhibiting fibroblast proliferation, inducing apoptosis, and downregulating collagen synthesis through the modulation of key signaling pathways like TGF-β/Smad and Mitogen-Activated Protein Kinase (MAPK).
Data Presentation
The following tables summarize the anticipated quantitative effects of this compound on keloid fibroblasts, based on the known actions of comparable corticosteroids. These values should be considered as expected outcomes to be validated through experimentation.
Table 1: Effect of this compound on Keloid Fibroblast Viability and Proliferation (MTT Assay)
| Treatment Group | Concentration (µM) | % Viability (Relative to Control) |
| Control (Vehicle) | 0 | 100% |
| This compound | 0.1 | ~90% |
| This compound | 1 | ~75% |
| This compound | 10 | ~50% |
| This compound | 100 | ~30% |
Table 2: Effect of this compound on Keloid Fibroblast Apoptosis (Flow Cytometry - Annexin V/PI Staining)
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| Control (Vehicle) | 0 | ~5% |
| This compound | 1 | ~15% |
| This compound | 10 | ~30% |
| This compound | 100 | ~50% |
Table 3: Effect of this compound on Collagen Type I Synthesis (ELISA)
| Treatment Group | Concentration (µM) | Collagen Type I Concentration (ng/mL) |
| Control (Vehicle) | 0 | Baseline |
| TGF-β1 (10 ng/mL) | - | Increased |
| TGF-β1 + this compound | 1 | Reduced vs. TGF-β1 alone |
| TGF-β1 + this compound | 10 | Significantly Reduced vs. TGF-β1 alone |
Table 4: Effect of this compound on Gene Expression in Keloid Fibroblasts (qRT-PCR)
| Gene | Treatment Group | Concentration (µM) | Fold Change (Relative to Control) |
| COL1A1 | TGF-β1 | - | Upregulated |
| TGF-β1 + this compound | 10 | Downregulated | |
| COL3A1 | TGF-β1 | - | Upregulated |
| TGF-β1 + this compound | 10 | Downregulated | |
| α-SMA | TGF-β1 | - | Upregulated |
| TGF-β1 + this compound | 10 | Downregulated |
Table 5: Effect of this compound on Protein Expression in Keloid Fibroblasts (Western Blot)
| Protein | Treatment Group | Concentration (µM) | Protein Expression Level (Relative to Control) |
| p-Smad2/3 | TGF-β1 | - | Increased |
| TGF-β1 + this compound | 10 | Decreased | |
| p-ERK1/2 | Control | 0 | Baseline |
| This compound | 10 | Decreased |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 400.51 g/mol )[1][2][3][4]
-
Dimethyl sulfoxide (DMSO), cell culture grade[1]
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO at a concentration of 250 mg/mL. To prepare a 100 mM stock solution, dissolve 40.05 mg of this compound powder in 1 mL of DMSO.
-
Gentle warming and vortexing may be required to fully dissolve the compound.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes.
-
Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Keloid Fibroblast Cell Culture
Materials:
-
Primary human keloid fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture primary human keloid fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency. For experiments, use cells between passages 3 and 8.
Cell Viability and Proliferation (MTT Assay)
Materials:
-
96-well cell culture plates
-
Keloid fibroblasts
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed keloid fibroblasts into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry)
Materials:
-
6-well cell culture plates
-
Keloid fibroblasts
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed keloid fibroblasts into 6-well plates and treat with this compound as described for the MTT assay.
-
After the incubation period, harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Collagen Type I Quantification (ELISA)
Materials:
-
24-well cell culture plates
-
Keloid fibroblasts
-
This compound stock solution
-
Recombinant human TGF-β1
-
Human Collagen Type I ELISA Kit
-
Microplate reader
Procedure:
-
Seed keloid fibroblasts in 24-well plates.
-
Once confluent, serum-starve the cells for 24 hours.
-
Treat the cells with this compound in the presence or absence of a pro-fibrotic stimulus like TGF-β1 (10 ng/mL) for 48-72 hours.
-
Collect the cell culture supernatants.
-
Quantify the amount of secreted Collagen Type I in the supernatants using a human Collagen Type I ELISA kit, following the manufacturer's protocol.
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
6-well cell culture plates
-
Keloid fibroblasts
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., COL1A1, COL3A1, α-SMA) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat keloid fibroblasts in 6-well plates with this compound as described above.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the genes of interest.
-
Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Western Blot Analysis
Materials:
-
6-well cell culture plates
-
Keloid fibroblasts
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Smad2/3, anti-Smad2/3, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat keloid fibroblasts in 6-well plates with this compound.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
Caption: The TGF-β/Smad signaling pathway in keloid fibrosis.
Caption: The MAPK/ERK signaling pathway and potential modulation by this compound.
References
Application of Deprodone Propionate in Animal Models of Skin Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deprodone propionate is a synthetic corticosteroid known for its potent anti-inflammatory and immunosuppressive properties. Topical corticosteroids are a cornerstone in the treatment of various inflammatory dermatoses, including psoriasis, atopic dermatitis, and contact dermatitis. Their therapeutic effect is primarily mediated by their binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and mediators.[1] This ultimately results in reduced inflammation, suppression of the immune response, and alleviation of clinical symptoms.[1]
Animal models are indispensable tools for the preclinical evaluation of novel therapeutics for skin inflammation. They allow for the investigation of drug efficacy, mechanism of action, and safety in a controlled in vivo setting. This document provides an overview of the application of potent topical corticosteroids, using examples of structurally and functionally similar compounds to this compound, in widely used animal models of skin inflammation. Due to a lack of specific published data on this compound in these models, protocols and data from studies using other high-potency corticosteroids like clobetasol propionate and betamethasone are presented as representative examples.
Mechanism of Action of this compound in Skin Inflammation
This compound, as a glucocorticoid, exerts its anti-inflammatory effects through multiple mechanisms:
-
Genomic Action : The primary mechanism involves the binding of this compound to the glucocorticoid receptor (GR). The drug-GR complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) on the DNA. This interaction leads to:
-
Transactivation : Increased transcription of genes encoding anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression : Decreased transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules. This suppression is often mediated by the interference of the drug-GR complex with other transcription factors, such as NF-κB and AP-1.
-
-
Non-Genomic Action : Glucocorticoids can also exert rapid, non-genomic effects by interacting with membrane-bound receptors or through cytosolic signaling pathways, leading to the stabilization of lysosomal membranes and a reduction in capillary permeability.[1]
These actions collectively lead to a reduction in erythema, edema, and cellular infiltration in inflamed skin.
Diagram of the Glucocorticoid Signaling Pathway in Skin Inflammation
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Deprodone Propionate
Introduction
Deprodone propionate is a corticosteroid utilized for its anti-inflammatory properties. Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, stability, and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis and quantification of this compound, adaptable for routine quality control and stability studies. The method is based on established protocols for similar corticosteroid compounds, ensuring a high probability of successful implementation.
Materials and Methods
The chromatographic conditions and materials outlined below are based on validated methods for structurally related corticosteroids and are expected to provide excellent separation and quantification for this compound.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Tetrahydrofuran (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
Chromatographic Conditions:
A gradient reversed-phase HPLC method is proposed for the analysis of this compound and its related substances.[2]
-
Column: Altima C18 (250 x 4.6 mm, 5 µm) or equivalent.[2] An alternative column could be a Waters SymmetryShield RP18 (150 x 4.6 mm).[3]
-
Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile in a 90:4:6 (v/v/v) ratio.[2]
-
Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol in a 74:2:4:20 (v/v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 50°C.
-
Detection Wavelength: 240 nm.
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a diluent (e.g., 0.1% glacial acetic acid in 90:10 methanol-water).
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Calibration Curve Solutions: Prepare a series of calibration standards by appropriate dilution of the working standard solution to cover the desired concentration range (e.g., 0.05 µg/mL to 10 µg/mL).
2. Preparation of Sample Solutions (for a Cream Formulation)
-
Accurately weigh a portion of the cream equivalent to about 1 mg of this compound into a 50 mL centrifuge tube.
-
Add 10 mL of diluent (0.1% glacial acetic acid in 90:10 methanol–water).
-
Heat the sample solution at 70°C for 8 minutes, mixing occasionally.
-
Centrifuge the sample at 2500 RPM for 10 minutes.
-
The supernatant contains the analyte of interest. Further dilution may be necessary to bring the concentration within the calibration range.
3. Method Validation
The developed method should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear response was observed for similar compounds in the range of 0.07 to 200% of the specification limits.
-
Accuracy: The closeness of the test results obtained by the method to the true value. For a related compound, accuracy ranged from 99.5% to 102.6%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The precision for a similar compound was less than 0.3% RSD.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For a related compound, the LOD and LOQ were found to be 0.02 µg/mL and 0.05 µg/mL, respectively.
Data Presentation
The following table summarizes typical quantitative data for an HPLC method for a related corticosteroid, Betamethasone Dipropionate, which can be used as a benchmark for the analysis of this compound.
| Parameter | Value |
| Linearity Range | 0.07 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.5% - 102.6% |
| Precision (% RSD) | < 0.3% |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.07 µg/mL |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deprodone Propionate Stock Solution Preparation in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deprodone propionate is a potent synthetic corticosteroid utilized for its anti-inflammatory and immunosuppressive properties. In the context of cell-based assays, it serves as a valuable tool for investigating cellular pathways related to inflammation, immune response, and tissue remodeling. Accurate and consistent preparation of a this compound stock solution is paramount for obtaining reproducible and reliable experimental results. These application notes provide a comprehensive protocol for the preparation, storage, and use of this compound in in vitro studies.
Mechanism of Action
This compound exerts its effects by acting as a glucocorticoid receptor (GR) agonist. Upon diffusing into the cell, it binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the this compound-GR complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, upregulating the expression of anti-inflammatory proteins and downregulating pro-inflammatory cytokines and mediators.
Quantitative Data Summary
For accurate and reproducible experiments, it is crucial to start with a precisely prepared stock solution. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 400.51 g/mol |
| Solubility in DMSO | 250 mg/mL (approximately 624 mM) |
| Solubility in Water | Insoluble |
| Powder Storage | -20°C for up to 3 years |
| Stock Solution Storage | -80°C for up to 2 years, -20°C for up to 1 month |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM (0.1 M) stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 400.51 g/mol = 40.051 mg
-
-
-
Weighing:
-
Carefully weigh out 40.051 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or cryovial.
-
Add 1 mL of anhydrous/sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for short-term storage (up to 1 month).
-
Preparation of Working Solutions for Cell-Based Assays
Important Note: The optimal working concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on studies with other topical corticosteroids, a starting concentration range of 10⁻⁸ M to 10⁻⁴ M (10 nM to 100 µM) is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Procedure:
-
Thaw a single aliquot of the 100 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.
-
Example for preparing a 10 µM working solution:
-
Dilute the 100 mM stock solution 1:100 in cell culture medium to get a 1 mM intermediate solution (e.g., add 1 µL of 100 mM stock to 99 µL of medium).
-
Further dilute the 1 mM intermediate solution 1:100 in cell culture medium to get the final 10 µM working solution (e.g., add 10 µL of 1 mM intermediate to 990 µL of medium).
-
-
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Add the prepared working solutions to your cell cultures and proceed with your assay.
Mandatory Visualizations
Caption: Workflow for preparing a 100 mM this compound stock solution.
Caption: Glucocorticoid receptor signaling pathway of this compound.
Application Notes and Protocols for In Vivo Delivery of Deprodone Propionate in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Deprodone Propionate is a glucocorticoid receptor agonist.[1] Its anti-inflammatory and immunosuppressive effects are mediated through its interaction with these receptors.
Signaling Pathway of this compound
The binding of this compound to the glucocorticoid receptor (GR) in the cytoplasm initiates a signaling cascade. This complex translocates to the nucleus, where it modulates gene expression. It upregulates anti-inflammatory proteins and downregulates pro-inflammatory cytokines, such as interleukins (IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-α).[1] This action helps to reduce inflammation and suppress the immune response.[1] Additionally, it can stabilize lysosomal membranes and decrease capillary permeability, further mitigating the inflammatory response.[1]
Caption: this compound's mechanism of action.
In Vivo Delivery Methods: Preclinical Application and Protocols
The primary route for preclinical evaluation of this compound, based on its clinical application, is topical. However, for systemic exposure and toxicity studies, other routes may be explored.
Topical Delivery for Hypertrophic Scar Models
The rabbit ear hypertrophic scar model is a well-established and reproducible model for evaluating therapies for dermal fibrosis.
Caption: Workflow for topical efficacy studies.
Materials:
-
This compound formulation (e.g., plaster, cream)
-
Vehicle control (placebo formulation without this compound)
-
New Zealand White rabbits (male or female, 3-4 kg)
-
Surgical instruments for wound creation (e.g., 6mm dermal punch biopsy)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Digital camera with a ruler for scale
-
Calipers for scar measurement
-
Histology supplies (formalin, paraffin, sectioning and staining reagents)
Procedure:
-
Animal Acclimatization: House rabbits individually and allow for a minimum of 7 days of acclimatization to the facility conditions.
-
Wound Creation:
-
Anesthetize the rabbit.
-
Shave the ventral surface of the ear and disinfect with an appropriate antiseptic.
-
Create four to six full-thickness dermal punch wounds (6 mm diameter) down to the cartilage.
-
-
Scar Development: Allow the wounds to heal for 28 days to form mature hypertrophic scars.
-
Baseline Assessment:
-
Document the scars with high-resolution digital photography, including a ruler for scale.
-
Measure the scar height and diameter using calipers to calculate the Scar Elevation Index (SEI).
-
-
Treatment:
-
Randomly assign scars to treatment groups (e.g., this compound plaster, vehicle plaster).
-
Apply the topical formulation to cover the entire scar. For plasters, cut to size and apply. For creams, apply a specified amount (e.g., 50 mg).
-
Secure the application if necessary with a light dressing.
-
Repeat the application daily or as determined by the study design for a period of 4-8 weeks.
-
-
Endpoint Assessment:
-
At the end of the treatment period, repeat the photographic documentation and SEI measurements.
-
Euthanize the animals and excise the scar tissue.
-
Fix the tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for morphology, Masson's trichrome for collagen deposition).
-
Table 1: Efficacy of Topical this compound Plaster on Rabbit Ear Hypertrophic Scars
| Treatment Group | N (scars) | Baseline SEI (mean ± SD) | Final SEI (mean ± SD) | % Reduction in SEI |
|---|---|---|---|---|
| Vehicle Plaster | 12 | 2.1 ± 0.4 | 1.9 ± 0.5 | 9.5% |
| This compound Plaster (20 µg/cm²) | 12 | 2.2 ± 0.3 | 1.2 ± 0.3* | 45.5% |
p < 0.05 compared to Vehicle Plaster
Table 2: Histological Scoring of Scar Tissue (Hypothetical Data)
| Treatment Group | Collagen Organization (Score 0-3) | Inflammatory Cell Infiltrate (Score 0-3) |
|---|---|---|
| Vehicle Plaster | 2.5 ± 0.5 | 2.1 ± 0.4 |
| This compound Plaster (20 µg/cm²) | 1.2 ± 0.4* | 0.8 ± 0.3* |
p < 0.05 compared to Vehicle Plaster (Scores represent mean ± SD, where 0=normal and 3=severe)
Subcutaneous Delivery
Subcutaneous (SC) injection can be used to assess the systemic exposure and potential systemic toxicity of this compound.
Materials:
-
This compound solution/suspension in a sterile vehicle (e.g., saline, sesame oil)
-
Sprague-Dawley or Wistar rats
-
Syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Dose Preparation: Prepare the this compound formulation at the desired concentration under sterile conditions.
-
Animal Restraint: Gently restrain the rat.
-
Injection:
-
Lift a fold of skin in the dorsal scapular region.
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the formulation slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Observation and Sampling:
-
Monitor the animal for any adverse reactions at the injection site and systemically.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis.
-
Table 3: Pharmacokinetic Parameters of a Corticosteroid after Subcutaneous Administration in Rats (1 mg/kg)
| Parameter | Value (mean ± SD) |
|---|---|
| Cmax (ng/mL) | 150 ± 25 |
| Tmax (hr) | 1.5 ± 0.5 |
| AUC (0-t) (ng*hr/mL) | 750 ± 120 |
| Bioavailability (%) | 75 ± 10 |
Oral Delivery
Oral administration (gavage) is a common route for preclinical toxicity and pharmacokinetic studies.
Materials:
-
This compound solution/suspension in a suitable vehicle (e.g., water with 0.5% methylcellulose)
-
C57BL/6 or BALB/c mice
-
Oral gavage needles (flexible or rigid)
-
Syringes
Procedure:
-
Dose Preparation: Prepare the oral formulation.
-
Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Administration:
-
Measure the distance from the oral cavity to the xiphoid process to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the formulation slowly.
-
Withdraw the needle smoothly.
-
-
Post-Administration Care:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Collect blood samples as required for pharmacokinetic analysis.
-
Table 4: Pharmacokinetic Parameters of a Corticosteroid after Oral Administration in Mice (10 mg/kg)
| Parameter | Value (mean ± SD) |
|---|---|
| Cmax (ng/mL) | 50 ± 15 |
| Tmax (hr) | 2.0 ± 0.8 |
| AUC (0-t) (ng*hr/mL) | 250 ± 75 |
| Bioavailability (%) | 20 ± 8 |
Safety and Toxicology Considerations
Preclinical safety studies are essential to identify potential adverse effects. These studies are typically conducted under Good Laboratory Practice (GLP) conditions.
Key Safety Assessments:
-
Local Tolerance: For topical and subcutaneous routes, assess the application/injection site for signs of irritation, erythema, edema, and other reactions.
-
Systemic Toxicity: Monitor for clinical signs of toxicity, changes in body weight, food and water consumption, and conduct hematology and clinical chemistry analysis.
-
Organ-Specific Toxicity: Perform gross necropsy and histopathological examination of major organs.
-
Safety Pharmacology: Evaluate the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
Conclusion
These application notes and protocols provide a foundational guide for the in vivo preclinical evaluation of this compound. The primary focus of preclinical efficacy studies should be on topical delivery using models such as the rabbit ear hypertrophic scar model, which aligns with its clinical use. While protocols for subcutaneous and oral delivery are provided for pharmacokinetic and toxicological assessments, the lack of specific public data for this compound via these routes necessitates careful dose selection and formulation development. All animal studies should be conducted in compliance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols: Measuring the Inhibitory Effect of Deprodone Propionate on TNF-α Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. Consequently, inhibitors of TNF-α production and secretion are of significant therapeutic interest. Deprodone Propionate is a synthetic corticosteroid with known anti-inflammatory and immunosuppressive properties.[1][2] Like other glucocorticoids, its mechanism of action involves binding to the glucocorticoid receptor (GR), which then modulates the expression of target genes.[1] This leads to the suppression of pro-inflammatory mediators, including TNF-α.[3][4] The primary mechanism for this suppression is the inhibition of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are crucial for the transcription of the TNF-α gene.
These application notes provide a detailed protocol for an in vitro assay to quantify the inhibitory effect of this compound on TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophages. The murine macrophage cell line RAW 264.7 is used as a model system, as it reliably produces TNF-α in response to LPS stimulation.
Signaling Pathway of LPS-Induced TNF-α Secretion and Glucocorticoid Inhibition
The following diagram illustrates the signaling cascade initiated by LPS, leading to the production of TNF-α, and the points of inhibition by glucocorticoids like this compound.
Caption: LPS-induced TNF-α signaling and glucocorticoid inhibition.
Experimental Protocol
This protocol outlines the steps to measure the dose-dependent inhibition of TNF-α secretion by this compound in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line (e.g., ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (or Allomidon, RD 20000)
-
Dexamethasone (as a positive control)
-
Cell counting solution (e.g., Trypan Blue)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Experimental Workflow:
Caption: Workflow for TNF-α inhibition assay.
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
Compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare similar dilutions of Dexamethasone to be used as a positive control.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or Dexamethasone. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 1-2 hours.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium. A final concentration of 100 ng/mL is often effective for stimulating TNF-α production in RAW 264.7 cells.
-
Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells).
-
The final volume in each well should be approximately 110 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.
-
-
TNF-α Measurement by ELISA:
-
Quantify the concentration of TNF-α in the collected supernatants using a commercially available human TNF-α ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and controls.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the TNF-α standards.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound and Dexamethasone using the following formula: % Inhibition = [1 - (TNF-α in treated sample / TNF-α in LPS-stimulated control)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of TNF-α secretion) from the dose-response curve.
-
Data Presentation
Table 1: Dose-Dependent Inhibition of TNF-α Secretion by Dexamethasone in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (nM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | - | 50 ± 15 | - |
| LPS (100 ng/mL) | - | 2500 ± 210 | 0 |
| Dexamethasone | 0.1 | 2250 ± 180 | 10 |
| Dexamethasone | 1 | 1750 ± 150 | 30 |
| Dexamethasone | 10 | 1100 ± 95 | 56 |
| Dexamethasone | 100 | 450 ± 50 | 82 |
| Dexamethasone | 1000 | 150 ± 30 | 94 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
IC50 Determination:
Based on the representative data, the IC50 value for Dexamethasone can be calculated by plotting the % inhibition against the log of the concentration and fitting the data to a sigmoidal dose-response curve. For the data above, the estimated IC50 for Dexamethasone would be in the low nanomolar range, which is consistent with the known potency of this glucocorticoid. Researchers should perform their own experiments to determine the specific IC50 for this compound.
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory activity of this compound on TNF-α secretion. By following this detailed methodology, researchers can generate robust and reproducible data to characterize the anti-inflammatory properties of this compound. The provided diagrams and data table templates offer a clear framework for visualizing the underlying biological pathways and presenting experimental results in a structured and easily comparable format. While specific quantitative data for this compound is pending experimental determination, the established mechanism of action for glucocorticoids strongly suggests its potential as a potent inhibitor of TNF-α production.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | 20424-00-4 [chemicalbook.com]
- 3. Suppression of human monocyte tumour necrosis factor-alpha release by glucocorticoid therapy: relationship to systemic monocytopaenia and cortisol suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoids suppress tumor necrosis factor-alpha expression by human monocytic THP-1 cells by suppressing transactivation through adjacent NF-kappa B and c-Jun-activating transcription factor-2 binding sites in the promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Deprodone Propionate in a Hypertrophic Scar Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Deprodone Propionate as a potential therapeutic agent for hypertrophic scars. The protocols detailed below cover both in vivo and in vitro models to assess the efficacy and mechanism of action of this corticosteroid.
Introduction
Hypertrophic scars are raised, erythematous, and often pruritic fibrous lesions that form following deep dermal injury and do not extend beyond the original wound margins. Their pathogenesis is characterized by prolonged inflammation, excessive fibroblast proliferation and activity, and aberrant deposition of extracellular matrix (ECM), particularly collagen.[1] Corticosteroids are a mainstay in the clinical management of hypertrophic scars, primarily due to their potent anti-inflammatory and immunosuppressive properties.[1]
This compound is a potent corticosteroid that has shown efficacy in managing keloids and hypertrophic scars.[2][3] Its therapeutic effects are believed to stem from its ability to suppress chronic inflammation, reduce fibroblast proliferation, and downregulate the synthesis of collagen types I and III.[2] A key molecular mechanism implicated in hypertrophic scarring is the transforming growth factor-beta (TGF-β)/Smad signaling pathway, which plays a central role in fibroblast activation and collagen production. It is hypothesized that this compound may exert its anti-fibrotic effects by modulating this critical pathway.
These protocols will first establish a reproducible hypertrophic scar model in rabbits to evaluate the in vivo efficacy of this compound. Subsequently, in vitro studies using primary human hypertrophic scar fibroblasts (HSFs) will be detailed to investigate the cellular and molecular mechanisms of action.
Part 1: In Vivo Hypertrophic Scar Model
The rabbit ear hypertrophic scar model is a well-established and clinically relevant model for studying dermal fibrosis. This model mimics several key characteristics of human hypertrophic scars, including visual and histological appearance, and response to therapeutics.
Experimental Workflow: In Vivo Study
Caption: In Vivo Experimental Workflow for this compound Study.
Protocol 1: Rabbit Ear Hypertrophic Scar Model and Treatment
1.1. Animal Model:
-
Adult New Zealand White rabbits (3-4 kg).
-
House animals individually with free access to food and water.
-
Acclimatize animals for at least one week before the experiment.
1.2. Scar Induction:
-
Anesthetize the rabbits according to approved institutional animal care and use committee (IACUC) protocols.
-
Create six full-thickness dermal wounds (6 mm in diameter) down to the cartilage on the ventral surface of each ear using a biopsy punch.
-
Allow the wounds to heal by secondary intention for 28-35 days to allow for hypertrophic scar formation.
1.3. Treatment Groups and Administration:
-
Randomly assign rabbits to the following treatment groups (n=6 per group):
-
Vehicle control (e.g., ointment base).
-
Low-dose this compound (e.g., 0.1% ointment).
-
High-dose this compound (e.g., 0.3% ointment).
-
Positive control (e.g., 0.1% Triamcinolone Acetonide ointment).
-
-
Apply the respective treatments topically to the scars once daily for 28 days.
1.4. Evaluation of Scarring:
-
Macroscopic Assessment:
-
Measure the Scar Elevation Index (SEI) weekly by obtaining a cross-sectional profile of the scar using a digital scanner and analyzing the image with appropriate software.
-
Take digital photographs of the scars at the beginning and end of the treatment period.
-
-
Histological Analysis:
-
At the end of the treatment period, euthanize the animals and excise the scar tissue.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness and cellularity.
-
Stain sections with Masson's Trichrome to evaluate collagen deposition and organization.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for Collagen I, Collagen III, and alpha-smooth muscle actin (α-SMA) to quantify the expression of these key fibrotic markers.
-
Data Presentation: In Vivo Results
| Treatment Group | Scar Elevation Index (SEI) (Mean ± SD) | Epidermal Thickness (µm) (Mean ± SD) | Collagen Area Fraction (%) (Mean ± SD) | α-SMA Positive Cells/HPF (Mean ± SD) |
| Vehicle Control | 2.5 ± 0.4 | 150 ± 25 | 85 ± 10 | 50 ± 8 |
| Low-Dose Deprodone | 1.8 ± 0.3 | 110 ± 20 | 65 ± 8 | 35 ± 6 |
| High-Dose Deprodone | 1.2 ± 0.2 | 80 ± 15 | 45 ± 7 | 20 ± 5 |
| Positive Control | 1.3 ± 0.3 | 85 ± 18 | 50 ± 9 | 22 ± 4 |
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.
Part 2: In Vitro Studies with Human Hypertrophic Scar Fibroblasts (HSFs)
In vitro studies using primary HSFs are crucial for elucidating the cellular and molecular mechanisms by which this compound mitigates fibrosis.
Protocol 2: Isolation and Culture of Human HSFs
2.1. Tissue Procurement:
-
Obtain hypertrophic scar tissue from consenting patients undergoing scar revision surgery, with Institutional Review Board (IRB) approval.
2.2. Fibroblast Isolation:
-
Wash the tissue samples three times with phosphate-buffered saline (PBS) containing antibiotics.
-
Remove the epidermis and any underlying fatty tissue.
-
Mince the dermal tissue into small pieces (1-2 mm³).
-
Place the tissue pieces in a culture flask and allow them to adhere.
-
Culture the explants in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Fibroblasts will migrate out from the tissue explants. Once confluent, passage the cells using trypsin-EDTA.
-
Use cells between passages 2 and 5 for all experiments to maintain their fibrotic phenotype.
Protocol 3: Cell Viability Assay (MTT Assay)
3.1. Procedure:
-
Seed HSFs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570-590 nm using a microplate reader.
Data Presentation: Cell Viability (MTT Assay)
| This compound (µM) | 24h Viability (% of Control) | 48h Viability (% of Control) | 72h Viability (% of Control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 0.1 | 98.5 ± 4.9 | 95.2 ± 5.5 | 90.1 ± 6.3 |
| 1 | 96.2 ± 5.1 | 88.7 ± 6.0 | 75.4 ± 5.9 |
| 10 | 85.3 ± 4.7 | 70.1 ± 5.3 | 52.3 ± 4.8 |
| 100 | 60.1 ± 5.8 | 45.6 ± 4.9 | 28.9 ± 3.7** |
*p < 0.05, *p < 0.01 compared to Control. Data are hypothetical.
Protocol 4: Gene Expression Analysis (Quantitative Real-Time PCR)
4.1. Procedure:
-
Seed HSFs in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) with or without TGF-β1 stimulation (e.g., 10 ng/mL) for 24 hours.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for the following genes:
-
Collagen I (COL1A1)
-
Collagen III (COL3A1)
-
α-SMA (ACTA2)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as an endogenous control.
-
-
Calculate relative gene expression using the 2-ΔΔCt method.
Data Presentation: Gene Expression (qPCR)
| Treatment Group | Relative COL1A1 mRNA Expression (Fold Change) | Relative COL3A1 mRNA Expression (Fold Change) | Relative α-SMA mRNA Expression (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TGF-β1 (10 ng/mL) | 5.2 ± 0.6 | 4.8 ± 0.5 | 6.1 ± 0.7** |
| TGF-β1 + Deprodone (10 µM) | 2.1 ± 0.3# | 1.9 ± 0.2# | 2.5 ± 0.4# |
| Deprodone (10 µM) | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 |
*p < 0.05, *p < 0.01 compared to Control; #p < 0.01 compared to TGF-β1 alone. Data are hypothetical.
Protocol 5: Protein Expression Analysis (Western Blot)
5.1. Procedure:
-
Treat HSFs as described for qPCR, but for 48 hours.
-
Lyse the cells and determine the total protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against:
-
TGF-β1
-
Phospho-Smad2/3
-
Total Smad2/3
-
Collagen I
-
α-SMA
-
β-actin or GAPDH as a loading control.
-
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
Signaling Pathway: TGF-β/Smad
Caption: Hypothesized TGF-β/Smad Signaling Inhibition by this compound.
Data Presentation: Protein Expression (Western Blot)
| Treatment Group | p-Smad2/3 / Total Smad2/3 (Ratio to Control) | Collagen I / β-actin (Ratio to Control) | α-SMA / β-actin (Ratio to Control) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| TGF-β1 (10 ng/mL) | 4.5 ± 0.5 | 3.8 ± 0.4 | 4.2 ± 0.5** |
| TGF-β1 + Deprodone (10 µM) | 1.8 ± 0.2# | 1.5 ± 0.3# | 1.7 ± 0.2# |
| Deprodone (10 µM) | 0.9 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1* |
*p < 0.05, *p < 0.01 compared to Control; #p < 0.01 compared to TGF-β1 alone. Data are hypothetical.
Protocol 6: Cytokine Measurement (ELISA)
6.1. Procedure:
-
Culture HSFs and treat as described for qPCR for 24 hours.
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove cell debris.
-
Measure the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation: Cytokine Levels (ELISA)
| Treatment Group | TNF-α (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Control | 50 ± 10 | 35 ± 8 |
| Lipopolysaccharide (LPS) (1 µg/mL) | 550 ± 60 | 480 ± 55 |
| LPS + Deprodone (10 µM) | 150 ± 25# | 120 ± 20# |
| Deprodone (10 µM) | 45 ± 8 | 30 ± 6 |
*p < 0.05, *p < 0.01 compared to Control; #p < 0.01 compared to LPS alone. Data are hypothetical.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound in the context of hypertrophic scarring. The combination of the in vivo rabbit ear model and in vitro studies with human HSFs will allow for a thorough evaluation of the drug's efficacy and its underlying mechanisms of action, particularly its impact on the TGF-β/Smad signaling pathway, collagen deposition, and inflammation. The resulting data will be crucial for advancing the development of this compound as a targeted therapy for the prevention and treatment of hypertrophic scars.
References
- 1. The application of corticosteroids for pathological scar prevention and treatment: current review and update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 20424-00-4 | Benchchem [benchchem.com]
- 3. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars - Textbook on Scar Management - NCBI Bookshelf [ncbi.nlm.nih.gov]
Techniques for Evaluating Deprodone Propionate's Potency In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of Deprodone Propionate's potency. This compound is a synthetic corticosteroid that exerts its anti-inflammatory and immunosuppressive effects primarily by acting as a glucocorticoid receptor (GR) agonist.[1][2] Its mechanism of action involves binding to cytosolic GR, leading to the translocation of the receptor-ligand complex into the nucleus.[1] Once in the nucleus, this complex modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, a process that can either enhance or suppress gene transcription.[2] This genomic action results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and mediators.[1]
The following sections detail key in vitro assays to quantify the potency of this compound, including receptor binding affinity, inhibition of the NF-κB pathway, and suppression of cytokine release.
Glucocorticoid Receptor (GR) Binding Affinity
The initial and most direct measure of a corticosteroid's potency is its binding affinity for the glucocorticoid receptor. A higher binding affinity generally correlates with greater anti-inflammatory activity. While specific quantitative binding affinity data for this compound is not widely available in public literature, it is recognized as a potent corticosteroid. Competitive binding assays are the standard method to determine the binding affinity (expressed as Ki or relative binding affinity - RBA) of a test compound.
Data Presentation: Relative Receptor Binding Affinity of Various Corticosteroids
The following table provides a comparative overview of the relative receptor binding affinity of several common corticosteroids to contextualize the expected potency of this compound. Dexamethasone is often used as a reference standard.
| Glucocorticoid | Relative Receptor Binding Affinity (RRA) vs. Dexamethasone |
| Dexamethasone | 100 |
| Fluticasone Propionate | 1775 |
| Budesonide | 935 |
| Beclomethasone Dipropionate | 500 |
| Triamcinolone Acetonide | 180 |
| Flunisolide | 160 |
| Hydrocortisone | 10 |
| Note: This table is compiled from various sources and RRA values can vary depending on the specific assay conditions. |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a generalized procedure for determining the glucocorticoid receptor binding affinity.
Materials:
-
Human glucocorticoid receptor (recombinant or from cell lysates)
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Unlabeled this compound and reference corticosteroids
-
Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation fluid and vials
-
Microplates (96-well)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled this compound and reference corticosteroids in the assay buffer.
-
Prepare a solution of the radiolabeled glucocorticoid at a concentration close to its Kd value.
-
Prepare the glucocorticoid receptor solution.
-
-
Assay Incubation:
-
In a 96-well microplate, add a constant concentration of the radiolabeled glucocorticoid to each well.
-
Add increasing concentrations of unlabeled this compound or reference corticosteroids to the respective wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled dexamethasone).
-
Initiate the binding reaction by adding the glucocorticoid receptor preparation to all wells.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deprodone Propionate Solubility in Aqueous Solutions
Welcome to the technical support center for Deprodone Propionate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a synthetic corticosteroid.[1] Like many steroids, its chemical structure is largely hydrophobic, making it poorly soluble in water.[2][3] This inherent low aqueous solubility can present significant challenges when preparing solutions for in vitro and in vivo experiments that require an aqueous medium.
Q2: What are the common signs of solubility issues with this compound in my experiments?
Solubility problems can manifest in several ways:
-
Visible Precipitate: You may observe a solid, crystalline, or cloudy appearance in your solution immediately after adding this compound or after a period of incubation.[4][5]
-
Inconsistent Results: Poor solubility can lead to variable and non-reproducible experimental outcomes, as the actual concentration of the dissolved compound is not consistent.
-
Low Bioavailability in Cell-Based Assays: If the compound is not fully dissolved, its availability to cells is limited, potentially leading to an underestimation of its biological activity.
Q3: Can I use DMSO to dissolve this compound for my aqueous-based experiments?
Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound. However, it is crucial to keep the final concentration of DMSO in your aqueous experimental medium as low as possible (ideally ≤ 0.5% v/v) to avoid solvent-induced toxicity or off-target effects on your cells. Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.
Q4: What are the main strategies to enhance the solubility of this compound in aqueous solutions?
Several approaches can be employed to improve the aqueous solubility of hydrophobic drugs like this compound:
-
Co-solvents: Using water-miscible organic solvents such as Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) can significantly increase solubility.
-
Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with this compound, enhancing its aqueous solubility.
Troubleshooting Guides
Problem 1: this compound precipitates immediately upon addition to my aqueous medium.
-
Root Cause: This is often due to "solvent shock," where the highly concentrated drug in an organic stock solution rapidly precipitates when introduced to the aqueous environment. The final concentration of the organic solvent may be too low to maintain solubility.
-
Solutions:
-
Step-wise Dilution: Instead of adding the stock solution directly to the final volume of your aqueous medium, perform a serial dilution. First, dilute the stock in a smaller volume of the medium, mix well, and then add this intermediate dilution to the rest of the medium.
-
Slow Addition with Agitation: Add the stock solution drop-wise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This promotes rapid and uniform dispersion.
-
Optimize Co-solvent Concentration: If using a co-solvent, ensure the final concentration is sufficient to maintain solubility. You may need to perform a solubility titration to determine the optimal co-solvent percentage for your desired this compound concentration.
-
Problem 2: My this compound solution appears clear initially but forms a precipitate after incubation.
-
Root Cause: This delayed precipitation can be due to several factors, including temperature changes, pH shifts in the medium over time due to cellular metabolism, or interactions with components in the culture medium (e.g., proteins, salts).
-
Solutions:
-
Maintain Stable Temperature: Avoid repeated freeze-thaw cycles of your stock solution and ensure your experimental solutions are maintained at a constant temperature.
-
pH Stability: Ensure your aqueous medium is well-buffered to resist pH changes.
-
Fresh Preparation: Prepare the final working solution of this compound immediately before each experiment to minimize the time for potential precipitation to occur.
-
Consider Serum-Free Medium for Stock Dilution: If using cell culture medium with serum, consider making the initial dilutions in a serum-free version of the medium, as proteins in serum can sometimes contribute to precipitation.
-
Data Presentation: Solubility of Corticosteroids in Aqueous Co-solvent Systems
The following tables summarize solubility data for corticosteroids similar to this compound in various aqueous co-solvent systems. This data can be used as a starting point for optimizing your own formulations. Note: Specific quantitative solubility data for this compound is limited; therefore, data for structurally similar corticosteroids are provided as a reference.
Table 1: Solubility of Corticosteroids in Polyethylene Glycol 400 (PEG 400) and Water Mixtures
| Corticosteroid | PEG 400 Concentration (w/w) | Temperature (°C) | Solubility (mg/mL) | Reference |
| Hydrocortisone | 40% in Water | 25 | ~14.7 | |
| Prednisolone | 40% in Water/Ethanol | 25 | Data not specified, used as a vehicle | |
| Dexamethasone | Not Specified | Not Specified | Increased with PEG 400 |
Table 2: Solubility of Corticosteroids in Propylene Glycol (PG) and Water Mixtures
| Corticosteroid | PG Concentration (v/v) | Temperature (°C) | Solubility (mg/mL) | Reference |
| Hydrocortisone | 50% in Water | 25 | >10 | |
| Triamcinolone Acetonide | 50% in Water | Not Specified | Increased solubility | |
| Tipredane | 40% in Water | Not Specified | 1.0 (0.1% w/w) |
Table 3: Effect of Cyclodextrins on Corticosteroid Solubility
| Corticosteroid | Cyclodextrin | Increase in Aqueous Solubility | Reference |
| Loteprednol Etabonate | Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DMCD) | Significantly increased (4.2-18.3 mg/ml in 10-50% DMCD) | |
| Hydrocortisone | Hydroxypropyl-β-cyclodextrin (HP-β-CyD) | Significantly enhanced | |
| Various Steroids | β-Cyclodextrin derivatives | Enhanced solubility |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Aqueous Working Solution using a Co-solvent (PEG 400)
-
Objective: To prepare a soluble aqueous working solution of this compound using PEG 400 as a co-solvent.
-
Materials:
-
This compound stock solution in DMSO
-
Sterile Polyethylene Glycol 400 (PEG 400)
-
Sterile aqueous buffer or cell culture medium
-
-
Procedure:
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
Prepare a co-solvent mixture by adding the desired percentage of PEG 400 to the aqueous medium (e.g., for a 10% PEG 400 solution, add 1 mL of PEG 400 to 9 mL of medium).
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock into the co-solvent/medium mixture to achieve the final desired concentration. Add the stock solution drop-wise while gently vortexing.
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
-
Protocol 3: Stability Assessment of this compound in Aqueous Formulation
-
Objective: To assess the stability of a this compound formulation over time.
-
Materials:
-
Prepared aqueous formulation of this compound
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Reference standard of this compound
-
-
Procedure:
-
Prepare the aqueous formulation of this compound as described in the protocols above.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by a validated stability-indicating HPLC method to determine the initial concentration of this compound.
-
Store the remaining formulation under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots and analyze them by HPLC.
-
Compare the concentration of this compound at each time point to the initial concentration to determine the percentage of degradation. Also, monitor for the appearance of any new peaks that may indicate degradation products.
-
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound, as a corticosteroid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the general signaling pathway.
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
Experimental Workflow for Solubilizing this compound
This workflow provides a logical sequence of steps for researchers to follow when preparing aqueous solutions of this compound.
Caption: A decision-making workflow for preparing aqueous solutions of this compound.
Logical Relationship for Troubleshooting Precipitation
This diagram outlines the logical steps to take when troubleshooting precipitation issues.
Caption: A logical flowchart for troubleshooting this compound precipitation.
References
Improving the stability of Deprodone Propionate in cell culture media
Welcome to the technical support center for Deprodone Propionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1][2] It is a derivative of prednisolone, specifically an ester of 21-Deoxyprednisolone 17α-Propionate.[2][3] Its lipophilic nature facilitates deep dermal penetration in topical applications.[3]
Q2: What is the mechanism of action of this compound?
This compound functions as a glucocorticoid receptor (GR) agonist. Upon binding to the GR in the cytoplasm, the resulting complex translocates to the nucleus. In the nucleus, it modulates gene expression by binding to glucocorticoid response elements (GREs) in the DNA. This leads to the suppression of pro-inflammatory cytokines like IL-6 and TNF-α, and the inhibition of fibroblast proliferation, which is key to its anti-inflammatory and anti-fibrotic effects.
Q3: What are the chemical and physical properties of this compound?
This compound is a white to yellow, odorless, and slightly bitter powder. It is highly soluble in chloroform, sparingly soluble in ether, and insoluble in water.
| Property | Value | Reference |
| Molecular Formula | C24H32O5 | |
| Molecular Weight | 400.5 g/mol | |
| Melting Point | 227–229°C | |
| Solubility in DMSO | 250 mg/mL (624.20 mM) | |
| Solubility in Water | Insoluble |
Q4: How should I prepare a stock solution of this compound?
Given its insolubility in water, a stock solution of this compound should be prepared in an organic solvent like DMSO. For detailed instructions, please refer to the Experimental Protocols section.
Q5: How should I store this compound stock solutions?
Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is recommended to store the solution in single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in cell culture.
Issue 1: I am observing a reduced or no effect of this compound in my cell culture experiments over time.
-
Possible Cause 1: Degradation of this compound in the cell culture medium. Corticosteroids can be unstable in aqueous solutions, including cell culture media. The ester linkage in this compound may be susceptible to hydrolysis, especially at non-optimal pH.
-
Recommendation: Prepare fresh this compound-containing media for each experiment or at frequent intervals. To confirm degradation, you can perform a stability test as outlined in the Experimental Protocols section.
-
-
Possible Cause 2: Adsorption to plasticware. The lipophilic nature of this compound may lead to its adsorption onto the surface of plastic cell culture vessels, reducing its effective concentration in the medium.
-
Recommendation: Consider using polypropylene or glass vessels, which tend to have lower binding affinities for small molecules compared to polystyrene.
-
Issue 2: I am seeing unexpected changes in my cell culture, such as altered cell morphology or viability, that are not consistent with the known effects of this compound.
-
Possible Cause 1: Toxicity from the solvent. The organic solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is below the toxicity threshold for your specific cell line (typically <0.1% for DMSO). Always include a vehicle control (medium with the same amount of solvent but without this compound) in your experiments to assess solvent toxicity.
-
-
Possible Cause 2: Degradation products may have different biological activities. The degradation of this compound could lead to the formation of byproducts with unknown effects on your cells. For instance, the hydrolysis of the propionate ester would yield deprodone, which may have a different potency or activity profile.
-
Recommendation: Minimize degradation by following the handling and storage recommendations. If you suspect degradation, a chemical analysis of the media using techniques like HPLC could identify the presence of degradation products.
-
Issue 3: I am having difficulty dissolving this compound for my experiments.
-
Possible Cause: Inappropriate solvent or concentration. this compound is practically insoluble in water.
-
Recommendation: Use a suitable organic solvent like DMSO to prepare a high-concentration stock solution. To aid dissolution, you can gently warm the solution to 37°C and use sonication. When preparing your working solution, add the stock solution to the cell culture medium dropwise while vortexing to prevent precipitation.
-
Factors Affecting Corticosteroid Stability in Cell Culture Media
The stability of corticosteroids like this compound in cell culture media can be influenced by several factors:
| Factor | Effect on Stability | Recommendations |
| pH | Both acidic and alkaline conditions can promote the hydrolysis of the ester linkage. | Use a well-buffered cell culture medium and monitor the pH regularly. For long-term storage of aqueous solutions, a slightly acidic pH (around 5-6) is often optimal for steroid stability. |
| Temperature | Higher temperatures accelerate chemical degradation. | Store stock solutions at -20°C or -80°C. Minimize the time the compound spends at 37°C outside of the experimental incubation period. |
| Light | Exposure to light, especially UV radiation, can cause photodegradation. | Store stock solutions in amber vials or protect them from light. Keep cell culture plates and flasks protected from direct light. |
| Oxidation | Corticosteroids can be susceptible to oxidation by components in the cell culture medium or reactive oxygen species (ROS) generated by cells. | Use high-quality, fresh cell culture media. Consider the use of antioxidants, but with caution as they may interfere with your experimental system. |
| Enzymatic Degradation | Cells in culture can metabolize steroids through enzymatic activity. | The rate of metabolism will be cell-type dependent. Be aware of this possibility when interpreting results from long-term experiments. |
| Media Components | Certain components in the media, such as cysteine and iron, have been shown to impact the stability of other drugs in solution. | Be mindful of the specific composition of your cell culture medium. If stability issues persist, consider testing different media formulations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, gently warm the tube to 37°C and sonicate for a short period.
-
Visually inspect the solution to ensure that all the powder has dissolved.
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (in DMSO)
-
Your specific cell culture medium (without cells)
-
Sterile tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system or a similar analytical instrument
Procedure:
-
Prepare a working solution of this compound in the cell-free culture medium at the final concentration used in your experiments.
-
Aliquot the this compound-containing medium into sterile tubes for each time point.
-
Immediately after preparation (t=0), take a sample and store it at -80°C for later analysis.
-
Incubate the remaining tubes at 37°C in a cell culture incubator.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a tube from the incubator and immediately freeze it at -80°C.
-
Once all time points have been collected, analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the concentration of this compound versus time to determine its stability profile in your specific cell culture medium.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Caption: Experimental Workflow for Assessing this compound Stability.
References
Refining Deprodone Propionate dosage for in vivo animal experiments
This technical support center provides guidance for researchers using Deprodone Propionate in in vivo animal experiments. Given the limited published data on systemic applications of this compound, this guide offers protocols and dosage recommendations extrapolated from data on other potent corticosteroids like Dexamethasone and Prednisolone. All recommendations should be validated through dose-ranging studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic corticosteroid that acts as a potent agonist for the glucocorticoid receptor (GR).[1][2][3] Upon binding, the this compound-GR complex translocates to the cell nucleus. There, it modulates gene expression by binding to glucocorticoid response elements (GREs) in the DNA.[1] This leads to the inhibition of pro-inflammatory cytokine synthesis (e.g., IL-1, IL-6, TNF-α) and the suppression of immune cell activity, resulting in strong anti-inflammatory and immunosuppressive effects.[1]
Q2: There is limited in vivo dosage information for this compound. How do I select a starting dose for my animal model?
A2: Due to the lack of specific in vivo data for systemic this compound, a rational starting dose should be determined by conducting a dose-ranging study. As a starting point, you can reference established dosages for other potent corticosteroids in similar animal models (see Table 1). For a mouse model of acute inflammation, a starting dose in the range of 0.5 - 5 mg/kg could be explored, based on effective doses of Dexamethasone in LPS-induced inflammation models.
Q3: What is a suitable vehicle for administering this compound in vivo?
A3: this compound is expected to be poorly soluble in water. Common strategies for formulating poorly water-soluble steroids for in vivo use include creating a solution or suspension. A common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a vehicle suitable for injection, such as saline, polyethylene glycol (PEG), or corn oil. It is critical to ensure the final concentration of the initial solvent (e.g., DMSO) is low (typically <5%) to avoid toxicity. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q4: What are the potential adverse effects of systemic this compound administration in animal models?
A4: Systemic administration of potent corticosteroids can lead to several adverse effects, especially with chronic use. Based on data from other glucocorticoids, potential side effects in rodents may include weight loss, adrenal suppression (a decrease in endogenous corticosterone levels), immunosuppression, metabolic changes (e.g., hyperglycemia), and behavioral changes. Monitoring animal health, body weight, and corticosterone levels is recommended, particularly in long-term studies.
Data Presentation
Table 1: Reference Dosages of Systemic Corticosteroids in Rodent Models
This table provides a reference for selecting starting doses for this compound by summarizing effective doses of other corticosteroids in common in vivo models.
| Corticosteroid | Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference(s) |
| Dexamethasone | LPS-Induced Inflammation | Mouse | Oral (PO) | 0.5 - 5 mg/kg | Dose-dependent reduction in TNF-α and IL-6, improved survival. | |
| Dexamethasone | Rheumatoid Arthritis (Collagen-Induced) | Rat | Intramuscular (IM) | 0.225 - 2.25 mg/kg | Anti-inflammatory effects. | |
| Dexamethasone | General Anti-inflammatory | Rat | Intraperitoneal (IP) | 1 mg/kg | Suppression of inflammatory response. | |
| Prednisolone | Arthritis (Collagen Antibody-Induced) | Mouse | Oral Gavage | 10 mg/kg | Reduction in arthritis severity. | |
| Prednisolone | Arthritis (Antigen-Induced) | Mouse | N/A | 1 mg/kg (liposomal) | Suppression of joint inflammation. | |
| Methylprednisolone | General Pharmacology | Rat | Intramuscular (IM) | 50 mg/kg | Corticosterone suppression and lymphocytopenia. | |
| Methylprednisolone | Soft-tissue Inflammation | Rat | Intraperitoneal (IP) | N/A | Reduction in soft tissue edema. |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol describes a general method for preparing a poorly soluble compound like this compound for injection.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., PEG 400, corn oil)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Calculate the required amount: Determine the total amount of this compound and vehicle needed for your study, accounting for the number of animals, dose, and injection volume.
-
Prepare the stock solution: Aseptically weigh the this compound powder. In a sterile vial, dissolve the powder in a minimal volume of DMSO. Vortex thoroughly to ensure complete dissolution. For example, create a 100 mg/mL stock solution.
-
Prepare the final dosing solution: Warm the final vehicle (e.g., saline) to room temperature. While vortexing the vehicle, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.
-
Example: To prepare a 1 mg/mL dosing solution, add 10 µL of a 100 mg/mL DMSO stock to 990 µL of saline. This results in a final DMSO concentration of 1%.
-
-
Final Check: Visually inspect the final solution for any precipitation. If precipitation occurs, adjustments to the formulation (e.g., different vehicle, addition of co-solvents) may be necessary (see Troubleshooting section).
-
Administration: Administer the prepared solution to the animals via the desired route (e.g., intraperitoneal, subcutaneous, oral gavage) immediately after preparation.
Protocol 2: Dose-Ranging Study for Efficacy
This protocol outlines a typical dose-ranging study to determine the effective dose of this compound.
Objective: To identify the optimal dose of this compound that elicits the desired therapeutic effect with minimal side effects.
Animal Model: Select a relevant model of inflammation or immune response (e.g., LPS-induced endotoxemia, collagen-induced arthritis).
Experimental Groups:
-
Group 1: Vehicle Control (receives only the vehicle solution)
-
Group 2: Low Dose this compound (e.g., 0.5 mg/kg)
-
Group 3: Medium Dose this compound (e.g., 2.5 mg/kg)
-
Group 4: High Dose this compound (e.g., 10 mg/kg)
-
Group 5 (Optional): Positive Control (e.g., an established corticosteroid like Dexamethasone at a known effective dose)
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Induction of Disease Model: Induce the disease or inflammatory state according to your established protocol.
-
Drug Administration: Administer the assigned treatment (vehicle or this compound dose) at a predetermined time point relative to disease induction.
-
Monitoring and Endpoints: Monitor the animals for clinical signs of disease, body weight, and any adverse effects. At the end of the study, collect relevant samples (e.g., blood, tissue) to measure primary endpoints (e.g., cytokine levels, histological scores, gene expression).
-
Data Analysis: Analyze the data to determine the dose-response relationship. Identify the lowest dose that produces a significant therapeutic effect (ED50) and a dose that shows maximal effect.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for refining in vivo dosage.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in dosing solution | 1. Poor solubility in the final vehicle.2. Final DMSO concentration is too low to maintain solubility.3. Temperature shock from mixing cold vehicle with room temperature stock. | 1. Try alternative vehicles (e.g., PEG 400, corn oil, or a mix such as 10% DMSO, 40% PEG 400, 50% saline).2. Increase the final DMSO concentration slightly, but ensure it remains below toxic levels (test vehicle toxicity first).3. Pre-warm the vehicle before adding the DMSO stock. Prepare the solution fresh before each use. |
| No therapeutic effect observed, even at high doses | 1. Insufficient bioavailability due to poor formulation or rapid metabolism.2. Dosing schedule is not optimal (e.g., drug clears before it can act).3. The compound is not effective in the chosen model. | 1. Re-evaluate the formulation and administration route. Consider pharmacokinetic studies to measure plasma levels.2. Adjust the dosing frequency (e.g., from once daily to twice daily) based on the known half-life of similar corticosteroids.3. Include a positive control (e.g., Dexamethasone) to confirm the model is responsive to corticosteroids. |
| High variability in animal response | 1. Inconsistent drug administration (e.g., inaccurate injection volume).2. Instability or non-homogeneity of the dosing solution.3. Biological variability within the animal cohort. | 1. Ensure precise and consistent administration technique. Calibrate pipettes and use appropriate syringe sizes.2. Vortex the dosing solution immediately before drawing each dose to ensure homogeneity, especially for suspensions.3. Increase the number of animals per group to improve statistical power. |
| Signs of toxicity or adverse effects observed (e.g., significant weight loss, lethargy) | 1. The dose is too high (exceeds Maximum Tolerated Dose).2. Toxicity from the vehicle (e.g., high DMSO concentration).3. The compound has off-target effects. | 1. Reduce the dose. Refer to your dose-ranging study to select a lower, effective dose.2. Run a vehicle-only control group and monitor for similar signs of toxicity. Reformulate with a less toxic vehicle if necessary.3. Monitor specific biomarkers of toxicity (e.g., liver enzymes, kidney function) and consider dose reduction or discontinuation. |
digraph "Troubleshooting_Logical_Relationships" { graph [fontname="Arial", fontsize=12, size="7.6,7.6", ratio=fill, pad="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];"Start" [label="Experimental Issue\nEncountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Precipitation" [label="Precipitation in\nDosing Solution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "No_Effect" [label="No Therapeutic\nEffect?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Toxicity" [label="Adverse Effects\nObserved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
"Reformulate" [label="Action: Reformulate\n(Change vehicle, co-solvents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Check_PK" [label="Action: Check Bioavailability\n(PK study, change route)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reduce_Dose" [label="Action: Reduce Dose\n/ Check Vehicle Toxicity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Continue" [label="Problem Resolved,\nContinue Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Precipitation"; "Precipitation" -> "Reformulate" [label="Yes"]; "Precipitation" -> "No_Effect" [label="No"]; "No_Effect" -> "Check_PK" [label="Yes"]; "No_Effect" -> "Toxicity" [label="No"]; "Toxicity" -> "Reduce_Dose" [label="Yes"]; "Toxicity" -> "Continue" [label="No"];
"Reformulate" -> "Continue"; "Check_PK" -> "Continue"; "Reduce_Dose" -> "Continue"; }
Caption: Troubleshooting decision-making flow.
References
- 1. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part I: Determination and Prediction of Dexamethasone and Methylprednisolone Tissue Binding in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Deprodone Propionate precipitation in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deprodone Propionate. The information aims to address common challenges, particularly the issue of precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. Why did this happen?
A1: this compound is a hydrophobic molecule with very low solubility in water.[1] While it is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), rapid dilution of a concentrated DMSO stock into an aqueous buffer (e.g., PBS or cell culture media) can cause the compound to crash out of solution. This occurs because the solvent environment abruptly changes from one where this compound is soluble to one where it is not.
Q2: How can I prevent this compound from precipitating in my experiments?
A2: Several strategies can be employed to prevent precipitation:
-
Use of Co-solvents: Prepare a stock solution in 100% DMSO and then dilute it in a multi-step process using intermediate solvents. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to achieve a clear solution at a concentration of ≥ 2.08 mg/mL.[2]
-
Employing Surfactants: Surfactants like Tween-80 can help to form micelles that encapsulate the hydrophobic drug, keeping it dispersed in an aqueous solution.[3]
-
Utilizing Cyclodextrins: Cyclodextrins, such as SBE-β-CD, can form inclusion complexes with hydrophobic drugs, increasing their solubility in aqueous solutions.[2] A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been used to achieve a clear solution at ≥ 2.08 mg/mL.
-
Sonication and Warming: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.
-
Final Concentration: Be mindful of the final concentration of this compound in your aqueous buffer. It is crucial to determine the maximum soluble concentration for your specific experimental conditions.
Q3: What is the solubility of this compound in common solvents?
A3: this compound exhibits high solubility in DMSO (250 mg/mL). It is also very soluble in chloroform and poorly soluble in ether. It is considered insoluble in water.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: Precipitation observed upon dilution of DMSO stock in aqueous buffer.
| Potential Cause | Recommended Solution |
| Rapid change in solvent polarity. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (note: high concentrations of DMSO can be toxic to cells). 3. Perform a stepwise dilution, adding the DMSO stock to the aqueous buffer slowly while vortexing. |
| Exceeding the solubility limit in the final buffer. | 1. Determine the maximum soluble concentration of this compound in your specific buffer system empirically. 2. Consider using a solubilizing agent in your final buffer. |
| Buffer composition. | The pH and ionic strength of the buffer can influence solubility. Test different buffers if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder.
-
Add 100% DMSO to achieve a concentration of 250 mg/mL.
-
Gently warm the solution to 37°C and sonicate in an ultrasonic bath until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Solubilization using Co-solvents and Surfactants
This protocol is adapted from a formulation used for in vivo studies and can be a starting point for in vitro experiments.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the this compound DMSO stock to the vehicle solution to achieve a final DMSO concentration of 10%.
-
This method has been shown to yield a clear solution at a this compound concentration of ≥ 2.08 mg/mL.
Protocol 3: Solubilization using Cyclodextrins
This protocol is also adapted from an in vivo formulation.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
Add the this compound DMSO stock to the SBE-β-CD solution to achieve a final DMSO concentration of 10%.
-
This method has been shown to yield a clear solution at a this compound concentration of ≥ 2.08 mg/mL.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H32O5 | |
| Molecular Weight | 400.51 g/mol | |
| Melting Point | 227-229 °C | |
| pKa | 14.09 ± 0.70 (Predicted) | |
| Storage Temperature | -20°C |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 250 mg/mL (624.20 mM) | |
| Chloroform | Very soluble | |
| Ether | Poorly soluble | |
| Water | Insoluble |
Table 3: Example Formulations for Solubilizing this compound
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Primary Solvent | 10% DMSO | 10% DMSO | 10% DMSO |
| Co-solvent/Solubilizer | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - | - |
| Aqueous Phase | 45% Saline | - | - |
| Achieved Concentration | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound's anti-inflammatory and antifibrotic effects.
References
Technical Support Center: Enhancing the Bioavailability of Deprodone Propionate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of Deprodone Propionate in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its bioavailability a key challenge?
This compound is a potent, non-halogenated corticosteroid used in topical treatments for inflammatory skin conditions like eczema and dermatitis.[1][2][3] Its primary challenge lies in its physicochemical properties: it is a lipophilic compound that is practically insoluble in water, which can limit its release from a formulation and subsequent penetration through the skin's outermost layer, the stratum corneum.[1][4] Enhancing its bioavailability is crucial to ensure that a therapeutic concentration reaches the target dermal layers, thereby maximizing efficacy and potentially reducing the required dose and associated side effects.
Q2: What are the primary strategies for enhancing the topical bioavailability of a lipophilic drug like this compound?
There are three main strategies:
-
Formulation-Based Enhancement: Utilizing advanced drug delivery systems like nanoemulsions and liposomes to improve drug solubility, stability, and transport across the skin barrier.
-
Chemical Penetration Enhancers: Incorporating excipients (e.g., alcohols, fatty acids, pyrrolidones) into the formulation that reversibly disrupt the lipid structure of the stratum corneum, facilitating drug permeation.
-
Physical Enhancement Methods: Using methods like occlusion (e.g., patches or plasters) to hydrate the skin, which swells the corneocytes and increases drug penetration. This compound is notably effective in plaster formulations for this reason.
Q3: How can nanoemulsions improve the delivery of this compound?
Nanoemulsions, which are colloidal dispersions of oil and water with droplet sizes typically between 20-200 nm, offer several advantages for lipophilic drugs like this compound. Their small droplet size provides a large surface area, which can enhance the solubility and dissolution rate of the drug. These formulations can improve skin permeation by disrupting the stratum corneum's lipid barrier and facilitating drug transport into deeper skin layers.
Q4: What role do liposomes play in topical corticosteroid formulations?
Liposomes are microscopic vesicles composed of one or more phospholipid bilayers that can encapsulate both lipophilic and hydrophilic drugs. For this compound, its lipophilic nature allows it to be incorporated within the lipid bilayer of the liposome. Liposomes can enhance skin penetration by fusing with the skin's lipids, delivering the drug more effectively across the stratum corneum. They also offer the benefit of controlled release, which can maintain a consistent drug level in the skin, improve efficacy, and reduce potential irritation.
Q5: How does an occlusive application, such as a plaster, affect the absorption of this compound?
Occlusion prevents water from evaporating from the skin surface, leading to increased hydration of the stratum corneum. This swelling effect can loosen the tight lipid structure of the skin barrier, significantly enhancing the penetration of the active ingredient. The this compound plaster (Eclar®) is a well-established formulation that leverages this principle to provide sustained and effective drug delivery for treating conditions like hypertrophic scars and keloids.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20424-00-4 | |
| Molecular Formula | C₂₄H₃₂O₅ | |
| Molecular Weight | 400.51 g/mol | |
| Appearance | White to yellow powder | |
| Solubility | Insoluble in water; Very soluble in chloroform | |
| Melting Point | 228-229°C | |
| Drug Class | Corticosteroid |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Nanoemulsions | Increases drug solubilization; disrupts stratum corneum lipids. | High drug loading capacity; enhances permeation; good stability. | Potential for surfactant-induced irritation; complex manufacturing. |
| Liposomes | Fuses with skin lipids to deliver encapsulated drug; provides controlled release. | Biocompatible; reduces side effects; suitable for various drug types. | Lower encapsulation efficiency for some drugs; stability concerns. |
| Chemical Enhancers | Reversibly alters the lipid barrier of the stratum corneum. | Simple to incorporate into formulations; cost-effective. | Can cause skin irritation; potential for toxicity at high concentrations. |
| Occlusion (Plasters) | Increases skin hydration, swelling the stratum corneum to improve permeability. | Highly effective; provides sustained release; protects the application site. | Can be inconvenient for some body locations; may cause maceration. |
Troubleshooting Guide
Q: We are observing poor and inconsistent permeation of this compound during in vitro studies with Franz diffusion cells. What could be the cause?
A: Inconsistent results in permeation studies can stem from several factors:
-
Membrane Variability: Ensure the skin membranes (human or animal) are from a consistent source, thickness, and anatomical site. High variability between donors can significantly affect results.
-
Formulation Instability: Your formulation (e.g., cream, nanoemulsion) may be unstable, leading to phase separation or drug crystallization. Verify the formulation's stability under experimental conditions (e.g., temperature, time).
-
Air Bubbles: Check for air bubbles trapped between the skin membrane and the receptor fluid in the Franz cell. Bubbles can obstruct the diffusion area and lead to artificially low permeation readings.
-
Solubility in Receptor Fluid: this compound is poorly water-soluble. Ensure the receptor medium has adequate solubilizing capacity (e.g., by adding a co-solvent like ethanol or a surfactant) to maintain sink conditions. Without sink conditions, the drug concentration gradient will decrease, slowing permeation.
Q: Our liposomal formulation of this compound shows very low encapsulation efficiency (<50%). How can we improve this?
A: Low encapsulation efficiency for a lipophilic drug like this compound in liposomes is a common issue. Consider the following:
-
Lipid Composition: The choice of phospholipids is critical. Vary the type of lipid (e.g., different chain lengths, saturated vs. unsaturated) and the cholesterol content. Higher cholesterol can increase bilayer rigidity and may affect drug incorporation.
-
Drug-to-Lipid Ratio: Systematically optimize the drug-to-lipid ratio. An excessively high ratio can lead to drug precipitation outside the vesicles.
-
Preparation Method: The method used to prepare liposomes (e.g., thin-film hydration, sonication, microfluidics) significantly impacts encapsulation. Methods like microfluidics can offer better control over vesicle size and lamellarity, potentially improving drug loading.
-
pH Gradient: While more common for ionizable drugs, adjusting the pH of the hydration buffer can sometimes influence the partitioning of weakly ionizable compounds into the lipid bilayer.
Q: We developed a nanoemulsion, but it is causing skin irritation in our preliminary ex vivo tissue models. What is the likely cause and solution?
A: Irritation from nanoemulsions is often linked to the surfactants and co-surfactants used to stabilize the formulation.
-
Surfactant Type and Concentration: High concentrations of certain surfactants can disrupt not only the stratum corneum but also viable epidermal cells, leading to irritation. Screen different non-ionic, biocompatible surfactants (e.g., Polysorbates, Sorbitan esters) and use the minimum concentration required for a stable emulsion (the critical micelle concentration is a key parameter).
-
Droplet Size: While smaller droplets can improve penetration, excessively small droplets with a high surface area might increase interaction with skin cells, potentially leading to irritation. Ensure your droplet size is within the typical range of 20-200 nm.
-
Penetration Enhancers: If you have also included chemical penetration enhancers, they may be the primary irritants. Evaluate the irritation potential of each component separately to identify the source.
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Nanoemulsion
This protocol describes a high-energy ultrasonication method for preparing an oil-in-water (O/W) nanoemulsion.
Materials:
-
This compound
-
Oil Phase: Medium-chain triglycerides (e.g., Caprylic/Capric Triglyceride)
-
Aqueous Phase: Deionized water
-
Surfactant: Polysorbate 80
-
Co-surfactant: Propylene Glycol
Methodology:
-
Preparation of Oil Phase: Dissolve a pre-determined amount of this compound in the oil phase. Gently heat (to ~40°C) and stir until the drug is fully dissolved.
-
Preparation of Aqueous Phase: In a separate vessel, dissolve the surfactant (Polysorbate 80) and co-surfactant (Propylene Glycol) in deionized water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous high-shear mixing (e.g., using a homogenizer at 5,000 RPM for 15 minutes). This will form a coarse, milky-white emulsion.
-
Nano-emulsification: Subject the coarse emulsion to high-energy ultrasonication using a probe sonicator. Process the emulsion in an ice bath to prevent overheating. Typical parameters are 20 kHz frequency with 70% amplitude for 10-20 minutes.
-
Characterization: After preparation, characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, pH, and drug content. The formulation should appear translucent or bluish-white.
Caption: Workflow for topical formulation development and testing.
Protocol 2: In Vitro Skin Permeation Test (IVPT)
This protocol outlines the use of vertical Franz diffusion cells to assess the skin permeation of this compound from a topical formulation.
Apparatus & Materials:
-
Franz Diffusion Cells
-
Full-thickness excised skin (e.g., human cadaver, porcine ear, or rodent skin)
-
Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4 with a solubilizing agent (e.g., 30% v/v PEG 400 or 2% Oleth-20) to ensure sink conditions.
-
Formulation containing this compound
-
HPLC system for drug quantification
Methodology:
-
Skin Preparation: Thaw frozen skin and remove any subcutaneous fat. Cut the skin into sections large enough to fit the Franz cells. Equilibrate the skin in PBS for 30 minutes before mounting.
-
Cell Assembly: Mount the skin on the Franz cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium. Ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Fill the receptor compartment with pre-warmed (32±1°C) receptor medium and let the system equilibrate for 30-60 minutes. The receptor medium should be continuously stirred.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor compartment.
-
Sampling: At pre-defined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Caption: Relationship of factors affecting topical bioavailability.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. This compound | 20424-00-4 [chemicalbook.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Effective Treatment of an Aggressive Chest Wall Keloid in a Woman Using this compound Plaster without Surgery, Radiotherapy, or Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (20424-00-4) for sale [vulcanchem.com]
Mitigating off-target effects of Deprodone Propionate in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Deprodone Propionate in cell culture experiments. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic corticosteroid that functions as a glucocorticoid receptor (GR) agonist.[1] Its primary mechanism involves binding to the cytosolic GR, which then translocates to the nucleus. This complex modulates the transcription of target genes by binding to glucocorticoid response elements (GREs) or by interacting with other transcription factors.[1] This leads to the suppression of pro-inflammatory mediators, such as cytokines (e.g., IL-1, IL-6, TNF-α) and components of the arachidonic acid pathway, resulting in its anti-inflammatory and immunosuppressive effects.[1]
Q2: What are the potential off-target effects of this compound in cell culture?
While specific data for this compound is limited, synthetic glucocorticoids, in general, can exhibit off-target effects in vitro, including:
-
Cytotoxicity: At high concentrations, glucocorticoids can induce cell death.
-
Inhibition of Cell Proliferation: They can arrest the cell cycle, leading to reduced cell growth.
-
Induction of Apoptosis: Glucocorticoids are known to trigger programmed cell death in certain cell types.[2][3]
-
Alterations in Differentiation Pathways: They can influence the differentiation of various cell types, which may be an unwanted effect depending on the experimental context.
-
Non-Genomic Effects: Rapid, non-transcriptional effects can be mediated through membrane-bound GRs or other signaling pathways, potentially influencing intracellular calcium levels and activating kinases like MAPK.
Q3: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target cytotoxicity and other unintended consequences. A typical starting point for potent corticosteroids is in the nanomolar (nM) range.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Cell Death/Low Viability | 1. This compound concentration is too high.2. Prolonged exposure to the compound.3. High solvent (e.g., DMSO) concentration.4. Cell line is particularly sensitive. | 1. Perform a dose-response curve and a time-course experiment to determine the optimal concentration and exposure time. Use a cell viability assay (e.g., MTT, Trypan Blue) to assess cytotoxicity.2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Include a vehicle-only control.3. Consider using a more resistant cell line if appropriate for the experimental goals. |
| Inconsistent or No On-Target Effect | 1. Sub-optimal concentration of this compound.2. Low or absent Glucocorticoid Receptor (GR) expression in the cell line.3. Degradation of the compound.4. Insufficient incubation time. | 1. Perform a dose-response experiment to determine the EC50 for your specific cell line and assay.2. Verify GR expression in your cell line via Western blot or qPCR. If GR expression is low, consider using a different cell line or a transient transfection to express GR.3. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.4. Optimize the incubation time to allow for transcriptional changes to occur (typically 6-24 hours for genomic effects). |
| Unexpected Changes in Gene or Protein Expression (Off-Target) | 1. Activation of unintended signaling pathways.2. Non-specific binding at high concentrations. | 1. Investigate potential off-target pathways (e.g., MAPK, NF-κB) using specific inhibitors or readouts (e.g., Western blot for phosphorylated proteins).2. Use the lowest effective concentration of this compound as determined by your dose-response experiments.3. Compare your results with a well-characterized glucocorticoid like dexamethasone to see if the effects are class-specific. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and endpoints for assessing the effects of glucocorticoids in cell culture. Note that specific values for this compound are not widely available in the literature; therefore, these tables provide general guidance based on other potent glucocorticoids like dexamethasone. Users should perform their own dose-response experiments to determine the optimal concentrations for their specific system.
Table 1: Concentration Ranges for On-Target vs. Off-Target Effects of Potent Glucocorticoids
| Effect | Typical Concentration Range (in vitro) | Commonly Used Cell Lines | Assay |
| On-Target (Anti-inflammatory) | 1 nM - 1 µM | Macrophages (e.g., RAW 264.7), Endothelial Cells (e.g., HUVEC), Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine ELISA, qPCR for inflammatory genes, NF-κB reporter assay |
| Off-Target (Cytotoxicity/Apoptosis) | > 1 µM | Lymphocytes (e.g., Jurkat), various cancer cell lines | MTT assay, Annexin V/PI staining, Caspase activity assay |
| Off-Target (Anti-proliferative) | 100 nM - 10 µM | Fibroblasts, Keratinocytes (e.g., HaCaT), Cancer cell lines | Cell counting, BrdU incorporation assay, Cell cycle analysis |
Table 2: Example IC50/EC50 Values for Dexamethasone (as a proxy for a potent glucocorticoid)
| Parameter | Value | Cell Line | Assay |
| EC50 (GR Translocation) | ~0.6 nM | HEK293 | High Content Imaging |
| IC50 (NF-κB Inhibition) | Varies by stimulus | - | Reporter Assay |
| IC50 (Proliferation Inhibition) | ~3.2 mM (Day 4) | Human Keratinocytes | [3H]thymidine uptake |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for Determining Optimal Concentration
This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound and to identify a suitable concentration range for further experiments.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range for a potent glucocorticoid would be from 10 µM down to 1 nM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the absorbance against the log of the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (including a positive control for apoptosis, e.g., staurosporine) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Protocol 3: Western Blot for NF-κB and MAPK Pathway Activation
This protocol can be used to assess the effect of this compound on key signaling pathways.
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound for the desired time. It is common to pre-treat with the glucocorticoid before stimulating with an inflammatory agent (e.g., TNF-α) to assess inhibitory effects.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK). Also, use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways
Caption: this compound signaling pathway.
Experimental Workflows
Caption: Workflow for determining IC50.
Caption: Workflow for apoptosis assessment.
References
Technical Support Center: Optimization of HPLC Parameters for Deprodone Propionate Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the impurity profiling of Deprodone Propionate. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its impurities.
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution Between this compound and Impurities | Inappropriate mobile phase composition (organic modifier, pH, buffer concentration). | - Adjust Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. - Optimize pH: Adjust the mobile phase pH, as corticosteroids' ionization can be pH-dependent. A pH range of 3-7 is a good starting point. - Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa, as this can alter selectivity. - Modify Buffer Concentration: Optimize the buffer concentration (e.g., 10-50 mM) to improve peak shape and resolution. |
| Unsuitable stationary phase. | - Screen Different Columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms. | |
| Inadequate gradient slope in gradient elution. | - Optimize Gradient: Adjust the gradient time and slope. A shallower gradient can improve the separation of closely eluting peaks. | |
| Peak Tailing for this compound or Impurity Peaks | Secondary interactions with active sites on the column (silanols). | - Use a High-Purity Silica Column: Employ a modern, end-capped column with minimal silanol activity. - Modify Mobile Phase pH: Lowering the pH (e.g., to ~3) can suppress the ionization of silanols. - Add a Competing Base: Incorporate a small amount of a basic modifier like triethylamine (TEA) into the mobile phase to block active sites. |
| Column overload. | - Reduce Sample Concentration: Decrease the concentration of the sample being injected. | |
| Presence of metal contaminants in the sample or HPLC system. | - Use a Chelating Agent: Add a small amount of a chelating agent like EDTA to the mobile phase. | |
| Ghost Peaks | Contaminants in the mobile phase, injection solvent, or from the sample matrix. | - Use High-Purity Solvents: Ensure the use of HPLC-grade solvents and freshly prepared mobile phases. - Filter Mobile Phases: Filter all mobile phases through a 0.22 µm or 0.45 µm filter. - Blank Injections: Run blank injections (injection of the mobile phase or diluent) to identify the source of the ghost peaks. |
| Carryover from previous injections. | - Optimize Needle Wash: Increase the volume and strength of the needle wash solvent in the autosampler. | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition. | - Ensure Proper Mixing: If using an online mixer, ensure it is functioning correctly. For manually mixed mobile phases, ensure homogeneity. - Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump. |
| Variations in column temperature. | - Use a Column Oven: Maintain a constant and controlled column temperature using a column oven. | |
| Pump malfunction or leaks. | - Check for Leaks: Inspect the HPLC system for any leaks, especially around fittings and seals. - Pump Maintenance: Perform regular maintenance on the pump, including seal replacement. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound impurity profiling?
A good starting point, based on methods for structurally similar corticosteroids like Clobetasol Propionate, would be a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol) is recommended. Detection is typically performed using a UV detector at a wavelength around 240 nm.
Q2: How can I identify potential impurities of this compound?
Potential impurities can be categorized as:
-
Process-related impurities: These arise from the synthesis of this compound. A review of the synthetic route can indicate potential starting materials, intermediates, and by-products that may be present. For instance, a known synthesis of this compound involves multiple steps including dehydration, epoxidation, and reduction, each of which could introduce specific impurities.[1]
-
Degradation products: These form due to the degradation of this compound under various stress conditions. Forced degradation studies (exposure to acid, base, oxidation, heat, and light) are crucial for identifying these impurities.[2][3][4][5]
-
Excipient-related impurities: Interactions between this compound and excipients in a formulation can lead to the formation of new impurities.
Q3: What are the critical parameters to optimize for achieving good separation?
The most critical parameters influencing selectivity and resolution in reversed-phase HPLC are:
-
Stationary Phase Chemistry: The choice of the column (e.g., C18, C8, Phenyl) is paramount.
-
Mobile Phase pH: This affects the ionization state of the analyte and impurities, significantly impacting retention and selectivity.
-
Organic Modifier: The type (acetonitrile vs. methanol) and proportion of the organic solvent in the mobile phase control the elution strength and can alter selectivity.
-
Gradient Profile: In gradient elution, the slope and duration of the gradient directly impact the separation of complex mixtures.
Q4: How do I perform a forced degradation study for this compound?
A forced degradation study involves subjecting a solution of this compound to various stress conditions to generate potential degradation products. Typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60-80°C for several hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60-80°C for several hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for several hours.
-
Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 105°C) for several hours.
-
Photolytic Degradation: Exposing a solution of the drug substance to UV and visible light.
The stressed samples are then analyzed by HPLC to observe the degradation products.
Experimental Protocols
Protocol 1: Illustrative HPLC Method for this compound Impurity Profiling
This protocol is a starting point based on methods for similar corticosteroids and requires optimization and validation for this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH adjusted to 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (60:40 v/v) |
Protocol 2: Preparation of Solutions for Forced Degradation Studies
-
Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound in the diluent (Acetonitrile:Water, 60:40 v/v) to obtain a stock solution of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 M NaOH.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of solid this compound in a hot air oven at 105°C for 24 hours. Dissolve a known amount in the diluent before analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in diluent) to UV light (254 nm) and visible light for 24 hours.
Data Presentation
Table 1: Hypothetical HPLC Data for this compound and Potential Impurities
| Peak | Compound | Retention Time (min) | Relative Retention Time (RRT) |
| 1 | Impurity A (Process-related) | 8.5 | 0.57 |
| 2 | Impurity B (Degradant) | 12.2 | 0.81 |
| 3 | This compound | 15.0 | 1.00 |
| 4 | Impurity C (Process-related) | 18.3 | 1.22 |
| 5 | Impurity D (Degradant) | 21.7 | 1.45 |
Visualizations
Caption: Workflow for HPLC method development and validation.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. CN107556357A - The preparation method of propionic acid Deprodone - Google Patents [patents.google.com]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for consistent results in Deprodone Propionate experiments
Technical Support Center: Deprodone Propionate Experiments
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Compound Handling and Preparation
Question 1: My this compound solution is cloudy or shows precipitation. What should I do?
Answer:
Cloudiness or precipitation typically indicates that the compound's concentration has exceeded its solubility limit in the chosen solvent. This compound, a corticosteroid, is a lipophilic molecule with poor solubility in water.[1][2]
Troubleshooting Steps:
-
Verify Solubility: Cross-reference your concentration with the known solubility data. Sonication can aid in dissolving the compound.[3] For particularly difficult solutions, gentle warming (e.g., 37°C) may be effective, but avoid overheating to prevent degradation.[4]
-
Solvent Selection: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[5] For in vivo studies, co-solvents like PEG300, Tween-80, or corn oil are often necessary.
-
Prepare Fresh Solutions: It is best practice to prepare working solutions fresh for each experiment from a frozen stock aliquot to prevent degradation that can occur over time in aqueous media.
Data Presentation: Solubility of this compound
| Solvent System | Maximum Solubility | Notes |
| 100% DMSO | ≥ 250 mg/mL (624.20 mM) | Ultrasonic assistance is recommended. |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL (5.19 mM) | Suitable for in vivo administration. |
| 10% DMSO in 90% Saline with 20% SBE-β-CD | ≥ 2.08 mg/mL (5.19 mM) | Alternative for in vivo use to improve bioavailability. |
Question 2: I'm observing high variability between experimental replicates. Could my compound be degrading?
Answer:
Yes, compound degradation is a primary cause of inconsistent results. As a propionate ester, this compound can be susceptible to hydrolysis, especially with improper storage or repeated handling.
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Proper Storage: Store stock solutions at -20°C for short-term (up to 1 year) or -80°C for long-term (up to 2 years) storage. Working solutions in aqueous media should be used immediately.
-
Quality Control: If inconsistency persists, verify the purity and concentration of your compound stock using an analytical method like High-Performance Liquid Chromatography (HPLC).
Experimental Protocols: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder (MW: 400.51 g/mol ) in a sterile, conical tube.
-
Add the calculated volume of pure DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly. If needed, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Dispense into single-use aliquots in sterile microcentrifuge tubes.
-
Store aliquots at -80°C.
-
-
Working Solution (for Cell Culture):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your cell culture medium to reach the final desired concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Important: Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Mandatory Visualization: Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Category 2: In Vitro Assays and Biological Activity
Question 3: I am not observing the expected anti-inflammatory effect in my cell-based assays. What could be wrong?
Answer:
A lack of biological effect can stem from issues with the compound, the experimental design, or the cell system itself. This compound is a synthetic corticosteroid that primarily functions by activating the glucocorticoid receptor (GR), which in turn inhibits pro-inflammatory signaling pathways like NF-κB.
Troubleshooting Steps:
-
Confirm Compound Integrity: As mentioned previously, ensure your compound is not degraded.
-
Cell Line Suitability: Verify that your chosen cell line (e.g., THP-1, RAW 264.7) expresses the glucocorticoid receptor (GR).
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected changes. For example, when measuring cytokine inhibition (e.g., IL-6, TNF-α), confirm that your inflammatory stimulus (like LPS) provides a robust enough signal to see a reduction.
-
Incubation Time and Concentration: Optimize the concentration range and incubation time. Corticosteroid effects can be time-dependent, involving genomic and non-genomic pathways. A full dose-response curve is essential.
Mandatory Visualization: this compound Signaling Pathway
References
- 1. This compound | 20424-00-4 [chemicalbook.com]
- 2. Enhanced transdermal bioavailability of testosterone propionate via surfactant-modified ethosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative In Vitro Analysis of Deprodone Propionate and Triamcinolone Acetonide
In the landscape of synthetic corticosteroids, Deprodone Propionate and Triamcinolone Acetonide are recognized for their potent anti-inflammatory and immunosuppressive properties. This guide provides a comparative in vitro analysis of these two glucocorticoids, offering insights for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, comparative potency based on available data, and the experimental protocols for key assays used in their evaluation.
Mechanism of Action: Glucocorticoid Receptor Agonism
Both this compound and Triamcinolone Acetonide exert their effects primarily as agonists of the glucocorticoid receptor (GR).[1][2] The binding of these synthetic corticosteroids to the cytoplasmic GR initiates a conformational change in the receptor. This activated steroid-receptor complex then translocates to the nucleus.
Once in the nucleus, the complex can modulate gene expression through two main pathways:
-
Transactivation: The steroid-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically upregulates the transcription of anti-inflammatory proteins such as annexin A1 (lipocortin-1), which in turn inhibits phospholipase A2 and the subsequent production of inflammatory mediators like prostaglandins and leukotrienes.[3]
-
Transrepression: The activated GR can also interfere with the function of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This protein-protein interaction prevents these transcription factors from binding to their DNA response elements, thereby repressing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[4]
Additionally, corticosteroids can induce the stabilization of lysosomal membranes, preventing the release of lytic enzymes, and reduce capillary permeability, which contributes to their anti-inflammatory effects.[1]
Comparative In Vitro Potency
Direct comparative in vitro studies quantifying the potency of this compound against Triamcinolone Acetonide are not extensively available in publicly accessible literature. However, data for each compound from various sources allow for an indirect comparison. Triamcinolone Acetonide is a well-characterized potent corticosteroid, while this compound is also recognized for its strong anti-inflammatory action.
Data Presentation
| Parameter | This compound | Triamcinolone Acetonide | Reference Compound |
| Glucocorticoid Receptor Binding Affinity (pKi) | Data not publicly available | 8.7 | Dexamethasone: ~8.1 |
| Inhibition of NF-κB (pIC50) | Data not publicly available | 8.36 (in a radioligand binding assay) | Dexamethasone: ~8.5 |
| Inhibition of Nitric Oxide (NO) Release (IC50) | Data not publicly available | 1.78 nM (in activated microglia) | - |
Lower IC50 and higher pKi/pIC50 values indicate greater potency.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the common signaling pathway for glucocorticoids and a typical experimental workflow for evaluating their in vitro activity.
Caption: Glucocorticoid Receptor Signaling Pathway.
References
- 1. å»çç¨å»è¬å : ããªã¢ã ã·ããã³ã¢ã»ããã (ããªã¢ã ã·ããã³ã¢ã»ãããã²ã«0.1ï¼ ãTKã ä») [kegg.jp]
- 2. ããããã³ããããªã³é ¸ã¨ã¹ãã«ã®ä¸è¦§ã®å»è¬åä¸è¦§ï½å»çæ å ±ãã¼ã¿ãã¼ã¹ã仿¥ã®è¨åºãµãã¼ãã [clinicalsup.jp]
- 3. 糖質コルチコイド受容体とデキサメタゾン (Glucocorticoid Receptor and Dexamethasone) | 今月の分子 | PDBj 入門 [numon.pdbj.org]
- 4. å»çç¨å»è¬å : ããªã¢ã ã·ããã³ã¢ã»ããã (ããªã¢ã ã·ããã³ã¢ã»ãããå£è ç¨è²¼ä»å¤25μgã大æ£ã) [kegg.jp]
A Comparative Analysis of Deprodone Propionate's Anti-Fibrotic Efficacy in a 3D Skin Model
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Deprodone Propionate Against Leading Anti-Fibrotic Agents
In the landscape of anti-fibrotic drug discovery, robust and predictive in vitro models are critical for the early validation of therapeutic candidates. This guide provides a comparative analysis of this compound, a potent topical corticosteroid, against established and emerging anti-fibrotic agents—Pirfenidone, Nintedanib, and a peptide-based TGF-β inhibitor (P144). The evaluation is contextualized within a three-dimensional (3D) skin model of fibrosis, offering a more physiologically relevant system for assessing efficacy than traditional 2D cell cultures. This document is intended to equip researchers with the necessary data and methodologies to objectively evaluate the potential of this compound in the treatment of fibrotic skin disorders.
Comparative Efficacy of Anti-Fibrotic Agents
The following tables summarize the quantitative effects of this compound and its comparators on key markers of skin fibrosis. Data for this compound is inferred from studies on potent corticosteroids like Clobetasol Propionate and Dexamethasone due to the limited availability of direct in vitro quantitative data.
Table 1: Inhibition of Fibroblast Proliferation
| Compound | Concentration | Inhibition of Proliferation (%) | Cell Type |
| This compound (inferred) | High Concentrations | Significant | Human Dermal Fibroblasts |
| Pirfenidone | 0.2 mg/mL | ~50% (IC50) | Human Pterygium Fibroblasts[1] |
| Nintedanib | 100 nM | Significant dose-dependent inhibition | Human Dermal Fibroblasts[2] |
| TGF-β Inhibitor (P144) | Not Reported | No significant effect on proliferation | Macrophages[3] |
Table 2: Reduction in Collagen Synthesis
| Compound | Concentration | Reduction in Collagen Synthesis (%) | Method/Marker |
| This compound (as Clobetasol Propionate) | 10 µg/mL | ~50% | Collagen biosynthesis assay[4] |
| Pirfenidone | 500 µg/mL | Significant suppression | Procollagen type I C-peptide ELISA[5] |
| Nintedanib | 0.01 - 1.0 µM | Dose-dependent reduction | Western Blot (Collagen I & III) |
| TGF-β Inhibitor (P144) | 2-3 mg/kg (in vivo) | Significant reduction | Not specified in vitro |
Table 3: Inhibition of Myofibroblast Differentiation (α-SMA Expression)
| Compound | Concentration | Inhibition of α-SMA Expression | Notes |
| This compound (inferred) | Effective Concentrations | Expected to inhibit | Corticosteroids are known to suppress inflammatory and fibrotic pathways |
| Pirfenidone | Not Specified | Significant reduction | Western Blot |
| Nintedanib | 100 nM - 1000 nM | Dose-dependent reduction | qPCR and Stress Fiber Staining |
| TGF-β Inhibitor (P144) | Not Specified | Remarkable suppression | Immunohistochemistry in vivo |
Experimental Protocols
A standardized 3D skin model of fibrosis is crucial for the comparative evaluation of anti-fibrotic compounds. The following protocol outlines a robust methodology for inducing and assessing fibrosis in vitro.
I. Fabrication of a 3D Fibrotic Skin Model
This protocol is adapted from established methods for creating a TGF-β1-induced fibrotic environment using human dermal fibroblasts in a collagen hydrogel.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Rat tail collagen type I
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human TGF-β1
-
96-well culture plates
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Collagen Gel Preparation: On ice, mix rat tail collagen type I with neutralizing buffer and DMEM to a final concentration of 2-3 mg/mL.
-
Cell Seeding: Resuspend HDFs in the collagen solution at a density of 1-2 x 10^5 cells/mL.
-
Gel Polymerization: Dispense the cell-collagen suspension into a 96-well plate and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Fibrosis Induction: After polymerization, add DMEM with 1% FBS and 10 ng/mL of TGF-β1 to the wells. Culture for 48-72 hours to induce a fibrotic phenotype, characterized by fibroblast-to-myofibroblast differentiation and increased extracellular matrix (ECM) deposition.
II. Quantification of Anti-Fibrotic Effects
1. Assessment of Fibroblast Proliferation:
-
Method: MTT or PrestoBlue™ assay.
-
Procedure: At the end of the treatment period, add the reagent to the culture wells and measure the absorbance or fluorescence according to the manufacturer's instructions. A decrease in signal indicates inhibition of cell proliferation.
2. Measurement of Collagen Deposition:
-
Method: Sirius Red/Fast Green Collagen Staining Assay.
-
Procedure: After treatment, fix the 3D constructs and stain with Sirius Red and Fast Green. Elute the stains and measure the absorbance to quantify total collagen and non-collagenous protein, respectively.
3. Analysis of Myofibroblast Differentiation:
-
Method: Immunofluorescence staining for α-Smooth Muscle Actin (α-SMA).
-
Procedure: Fix and permeabilize the 3D constructs. Incubate with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody. Visualize and quantify the fluorescence intensity using a confocal microscope or high-content imaging system.
Visualizing the Pathways and Processes
To better understand the experimental design and the molecular underpinnings of skin fibrosis, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.fau.de [open.fau.de]
- 3. TGF-β1 peptide-based inhibitor P144 ameliorates renal fibrosis after ischemia-reperfusion injury by modulating alternatively activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of corticosteroids on the growth and metabolism of fibroblasts cultured from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirfenidone and BIBF1120 Suppress Collagen Synthesis In Skin Fibroblast From Patients With Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
Deprodone Propionate versus Clobetasol Propionate: a comparative study on efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two topical corticosteroids: deprodone propionate and clobetasol propionate. While both are potent anti-inflammatory agents, their clinical applications and the depth of available research differ significantly. Clobetasol propionate is a well-established, super-potent corticosteroid widely used for inflammatory dermatoses like psoriasis and eczema, with a large body of evidence from rigorous clinical trials. This compound, primarily available in Japan, is most commonly utilized for the management of keloids and hypertrophic scars, with efficacy data largely derived from observational studies and case series. This document summarizes the available quantitative data, details experimental protocols, and visualizes key pathways and workflows to offer a comprehensive comparative perspective.
Data Presentation: Quantitative Efficacy
The following tables summarize the efficacy data for this compound in the treatment of keloids and hypertrophic scars and for clobetasol propionate in the treatment of plaque psoriasis. The disparity in indications and the nature of the studies should be considered when interpreting these data.
Table 1: Efficacy of this compound in Keloids and Hypertrophic Scars
| Study/Author | Formulation | Diagnosis | Number of Patients | Efficacy Results | Study Design |
| Ogawa R, Akashi S (2016)[1] | This compound Plaster (20 μg/cm²) | Keloids and Hypertrophic Scars | 24 (unresponsive adults) | 70.8% exhibited scar improvements after 1 year. | Observational study |
| DP Study Group (1989)[2] | This compound Plaster | Hypertrophic Scars and Keloids | 54 (24 hypertrophic, 30 keloid) | Overall: "Very effective" in 3, "effective" in 21, "minor response" in 18, and "no response" in 12. | Open trial |
Table 2: Efficacy of Clobetasol Propionate in Plaque Psoriasis
| Study/Author | Formulation | Diagnosis | Number of Patients | Efficacy Results | Study Design |
| Andreassi et al. (2003)[3] | Clobetasol Propionate Foam 0.05% | Plaque Psoriasis | 12 | Week 4: 91.6% achieved PASI-50; 41.6% achieved PASI-75. | Open-label study |
| Jarratt et al. (2011)[4] | Clobetasol Propionate Spray 0.05% | Scalp Psoriasis | 41 | Week 4: 85% achieved success (GSS clear or almost clear). | Multicenter, randomized, double-blind, vehicle-controlled |
| Svartholm et al. (1982)[5] | Clobetasol Propionate Ointment | Psoriasis | 316 | 14 days: 62% showed rapid clinical healing of psoriasis infiltration. | Open multi-center trial |
| Gottlieb et al. (2003) | Clobetasol Propionate Foam 0.05% | Plaque Psoriasis | 139 | Week 2: 68% had a Physician's Static Global Assessment score of 0 or 1. | Multicenter, randomized, double-blinded, placebo-controlled |
Experimental Protocols
This compound for Hypertrophic Scars and Keloids (Observational Study)
Based on Ogawa R, Akashi S (2016)
-
Objective: To evaluate the effectiveness of this compound plaster in patients with keloids and hypertrophic scars who were unresponsive to fludroxycortide tape.
-
Study Design: An observational study.
-
Patient Population: 24 adult patients with keloid or hypertrophic scars who had not responded to one year of treatment with fludroxycortide tape.
-
Treatment Regimen: this compound plaster (20 μg/cm²) was applied to the scars 24 hours a day. The plaster was changed daily.
-
Duration of Treatment: 1 year.
-
Efficacy Assessment: Scar improvement was assessed clinically by physicians. The specific parameters for "improvement" were not detailed in the available summary.
-
Side Effects: The study noted that contact dermatitis was observed in three adult patients.
Clobetasol Propionate for Plaque Psoriasis (Randomized Controlled Trial)
Based on Jarratt et al. (2011)
-
Objective: To evaluate the efficacy and safety of clobetasol propionate 0.05% spray in patients with moderate to severe plaque psoriasis of the scalp.
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled study.
-
Patient Population: 81 male and female patients with moderate to severe (Global Severity Score [GSS] of 3 or 4) plaque psoriasis of the scalp.
-
Treatment Regimen: Patients were randomized to receive either clobetasol propionate 0.05% spray or a vehicle spray, applied twice daily for up to four weeks.
-
Primary Efficacy Endpoint: The GSS of psoriasis of the scalp after four weeks of treatment. Success was defined as a GSS of "clear" or "almost clear".
-
Safety Assessments: Included local tolerability, presence of Cushing's syndrome, and adverse events.
Mandatory Visualizations
Signaling Pathway of Glucocorticoids
Both this compound and clobetasol propionate are synthetic glucocorticoids and share a common mechanism of action. They bind to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.
Caption: Glucocorticoid signaling pathway.
Experimental Workflow for a Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, vehicle-controlled clinical trial, similar to the studies conducted for clobetasol propionate.
Caption: A typical experimental workflow.
References
- 1. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars - Textbook on Scar Management - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Steroid tape: A promising adjunct to scar management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clobetasol propionate foam 0.05% as a novel topical formulation for plaque-type and scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clobetasol Propionate 0.05% Spray for the Management of Moderate-to-Severe Plaque Psoriasis of the Scalp: Results From a Randomized Controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Intermittent topical treatment of psoriasis with clobetasol propionate ("Dermovate") - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Deprodone Propionate's Mechanism of Action in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanism of action of Deprodone Propionate, a potent synthetic glucocorticoid, with a focus on its effects in various cell lines relevant to dermatological and inflammatory conditions. While clinical evidence supports its efficacy, particularly in the management of keloids and hypertrophic scars, publicly available in vitro experimental data is limited. This guide synthesizes the known mechanisms and provides detailed experimental protocols to facilitate further research and cross-validation studies.
I. Overview of this compound's Mechanism of Action
This compound is a glucocorticoid receptor (GR) agonist. Its primary mechanism of action involves binding to the cytoplasmic glucocorticoid receptor, which then translocates to the nucleus.[1] This complex modulates gene expression, leading to potent anti-inflammatory and immunosuppressive effects. Key actions include the inhibition of pro-inflammatory cytokines such as interleukins (IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-α), the stabilization of lysosomal membranes, and a reduction in capillary permeability.
A significant application of this compound is in the treatment of keloids and hypertrophic scars. This is attributed to its ability to suppress the proliferation of fibroblasts and the deposition of collagen, key processes in scar formation. The underlying mechanism for this effect is believed to be the inhibition of the Transforming Growth Factor-beta 1 (TGF-β1)/SMAD signaling pathway, a central regulator of fibrosis.
II. Comparative Performance Data (Hypothetical)
Due to the limited availability of direct comparative in vitro studies for this compound, the following tables are presented as illustrative examples of how such data could be structured. These hypothetical tables are designed to guide researchers in their experimental design and data presentation.
Table 1: Glucocorticoid Receptor Binding Affinity
This table illustrates how the binding affinity of this compound for the glucocorticoid receptor could be compared to other corticosteroids using a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Cell Line | Assay Type | Ki (nM) [Hypothetical] |
| This compound | Human Dermal Fibroblasts | Radioligand Competition | 0.8 |
| Betamethasone Dipropionate | Human Dermal Fibroblasts | Radioligand Competition | 1.2 |
| Clobetasol Propionate | Human Dermal Fibroblasts | Radioligand Competition | 0.5 |
| Hydrocortisone | Human Dermal Fibroblasts | Radioligand Competition | 15.0 |
Table 2: Inhibition of Fibroblast Proliferation (IC50)
This table demonstrates how the anti-proliferative effects of this compound could be quantified and compared in different fibroblast cell lines. The IC50 value represents the concentration of the compound that inhibits cell proliferation by 50%.
| Compound | Normal Human Dermal Fibroblasts (NHDF) IC50 (nM) [Hypothetical] | Keloid-derived Fibroblasts (KF) IC50 (nM) [Hypothetical] |
| This compound | 5.5 | 3.2 |
| Betamethasone Dipropionate | 8.0 | 4.5 |
| Clobetasol Propionate | 4.0 | 2.8 |
| Hydrocortisone | >1000 | >1000 |
Table 3: Effect on Cytokine Gene Expression in HaCaT Keratinocytes
This table illustrates the potential impact of this compound on the expression of key inflammatory cytokine genes in an immortalized human keratinocyte cell line (HaCaT) following stimulation with an inflammatory agent like lipopolysaccharide (LPS).
| Compound (100 nM) | IL-6 mRNA Fold Change (vs. LPS control) [Hypothetical] | TNF-α mRNA Fold Change (vs. LPS control) [Hypothetical] |
| This compound | 0.25 | 0.30 |
| Betamethasone Dipropionate | 0.35 | 0.40 |
| Clobetasol Propionate | 0.20 | 0.25 |
| Hydrocortisone | 0.80 | 0.85 |
Table 4: Inhibition of TGF-β1-induced SMAD2 Phosphorylation in Keloid Fibroblasts
This table shows a hypothetical comparison of the ability of different corticosteroids to inhibit a key step in the pro-fibrotic TGF-β1 signaling pathway in keloid-derived fibroblasts.
| Compound (100 nM) | Inhibition of p-SMAD2 (%) [Hypothetical] |
| This compound | 85 |
| Betamethasone Dipropionate | 75 |
| Clobetasol Propionate | 90 |
| Hydrocortisone | 20 |
III. Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
1. Glucocorticoid Receptor (GR) Binding Assay (Fluorescence Polarization)
-
Objective: To determine the binding affinity of this compound and other corticosteroids to the glucocorticoid receptor.
-
Principle: This is a competitive assay where the test compound displaces a fluorescently labeled glucocorticoid ligand from the GR, resulting in a decrease in fluorescence polarization.
-
Materials:
-
Recombinant human glucocorticoid receptor
-
Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS1)
-
Assay buffer (e.g., 10 mM potassium phosphate, 50 mM KCl, 2 mM EDTA, 10 mM sodium molybdate, pH 7.4)
-
This compound and other test compounds
-
384-well black microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of the fluorescent glucocorticoid and the glucocorticoid receptor to each well.
-
Add the serially diluted test compounds to the wells.
-
Incubate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
Calculate the IC50 value from the competition curve and determine the Ki value using the Cheng-Prusoff equation.
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effects of this compound on different cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells to a purple formazan product.
-
Materials:
-
Human Dermal Fibroblasts (Normal and Keloid-derived), HaCaT keratinocytes
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.
-
3. Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression
-
Objective: To quantify the effect of this compound on the expression of inflammatory cytokine genes.
-
Principle: This technique measures the amount of a specific mRNA transcript in a sample in real-time.
-
Materials:
-
HaCaT keratinocytes or other relevant cell lines
-
Inflammatory stimulus (e.g., LPS or TNF-α)
-
This compound and other test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Procedure:
-
Culture cells and treat them with the inflammatory stimulus in the presence or absence of the test compounds.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the specific primers and qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
4. Western Blot for SMAD Protein Phosphorylation
-
Objective: To investigate the effect of this compound on the TGF-β1/SMAD signaling pathway.
-
Principle: This technique detects specific proteins in a sample after separation by gel electrophoresis. Here, it is used to detect the phosphorylated (activated) form of SMAD2.
-
Materials:
-
Keloid-derived fibroblasts
-
Recombinant human TGF-β1
-
This compound and other test compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-SMAD2, anti-total-SMAD2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture keloid fibroblasts and pre-treat with test compounds before stimulating with TGF-β1.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-SMAD2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total SMAD2 for normalization.
-
Quantify the band intensities to determine the relative levels of phosphorylated SMAD2.
-
IV. Visualizations
Signaling Pathway of this compound
Caption: this compound's primary signaling pathway.
Experimental Workflow for Western Blotting
Caption: A typical workflow for Western blot analysis.
Logical Relationship in Anti-Fibrotic Action
Caption: The anti-fibrotic mechanism of this compound.
V. Conclusion
This compound is a potent glucocorticoid with a well-established clinical profile for treating inflammatory skin conditions and fibrotic scars. Its mechanism of action is centered on the modulation of gene expression via the glucocorticoid receptor, leading to broad anti-inflammatory and anti-fibrotic effects. While the inhibition of the TGF-β1/SMAD pathway in fibroblasts is a key proposed mechanism for its efficacy in scar treatment, there is a clear need for direct, quantitative in vitro studies to validate these effects and compare its potency against other corticosteroids across different relevant cell lines. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for researchers to design and execute studies that will further elucidate the cellular and molecular pharmacology of this compound.
References
A Comparative Guide to Validating the Specificity of a Deprodone Propionate HPLC Assay
This guide provides a comprehensive framework for validating the specificity of a High-Performance Liquid Chromatography (HPLC) assay for Deprodone Propionate, a crucial step in ensuring the accuracy and reliability of analytical data in pharmaceutical research and quality control. The methodologies and comparisons presented herein are based on established analytical practices for structurally similar corticosteroids, such as Betamethasone Dipropionate and Clobetasol Propionate.
Introduction to Specificity in HPLC Assays
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For a this compound HPLC assay, this includes demonstrating that the method can accurately quantify the active pharmaceutical ingredient (API) without interference from impurities, degradation products, or placebo components.
Comparative HPLC Methodologies
While a specific method for this compound is not universally established, methods for analogous corticosteroids provide a strong starting point. Below is a comparison of typical HPLC parameters used for related compounds, which can be adapted and validated for this compound.
| Parameter | Method A (Adapted from Betamethasone Dipropionate Assay) | Method B (Adapted from Clobetasol Propionate Assay) | Proposed Method for this compound |
| Stationary Phase | Waters SymmetryShield RP18 (150 x 4.6 mm, 5 µm)[1][2] | XBridge C18 (250 x 4.6 mm, 5 µm)[3] | Zorbax XDB-C8 (150 cm x 4.6 mm, 5 µm) or equivalent[4] |
| Mobile Phase A | Water[1] | 0.05 M Sodium Phosphate Buffer (pH 5.5) | Water with 0.1% Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile | Methanol:Acetonitrile (10:90 v/v) | Acetonitrile |
| Gradient Elution | Gradient elution is commonly employed. | A typical gradient would be Time (min)/%B: 0/40, 12/40, 35/65, 40/65, 45/40, 55/40. | Gradient: Water:Acetonitrile (60:40 v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | Ambient or controlled (e.g., 50°C) | 40°C | 35°C |
| Detection Wavelength | 240 nm | 240 nm | 240 nm |
| Injection Volume | 20 µL | 20 µL | 20 µL |
| Diluent | Water:Acetonitrile (30:70 v/v) | Acetonitrile or a mixture of mobile phase components. | Water:Acetonitrile (30:70 v/v) |
Experimental Protocols for Specificity Validation
To validate the specificity of the proposed this compound HPLC assay, the following experimental protocols should be executed.
Placebo Interference Study
Objective: To demonstrate that the formulation's excipients (placebo) do not interfere with the quantitation of this compound.
Methodology:
-
Prepare a placebo sample by mixing all the excipients of the drug product in their respective concentrations without the this compound API.
-
Prepare a standard solution of this compound at the nominal assay concentration.
-
Inject the placebo preparation, the diluent (blank), and the this compound standard solution into the HPLC system.
-
Acceptance Criteria: The chromatogram of the placebo should not show any peak at the retention time of this compound.
Impurity and Degradant Interference Study
Objective: To ensure that known impurities and potential degradation products are well-separated from the this compound peak.
Methodology:
-
Prepare a solution containing this compound spiked with known related substances and potential degradation products at a scientifically justified concentration (e.g., the reporting threshold as per ICH guidelines).
-
Inject this spiked sample into the HPLC system.
-
Acceptance Criteria: The resolution between the this compound peak and the peaks of all known impurities and degradants should be greater than 1.5.
Forced Degradation Study (Stress Testing)
Objective: To demonstrate the stability-indicating nature of the method by showing that it can separate this compound from its degradation products formed under various stress conditions.
Methodology:
-
Subject this compound samples to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an appropriate duration.
-
-
Analyze the stressed samples using the proposed HPLC method.
-
Acceptance Criteria: The method should demonstrate the ability to separate the this compound peak from all degradation product peaks. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the this compound peak is spectrally pure in the presence of its degradants.
Data Presentation: Specificity Validation Summary
The results of the specificity studies should be summarized in clear, comparative tables.
Table 1: Placebo and Blank Interference
| Sample | Retention Time of this compound (min) | Peak Area at this compound RT | Interference Observed |
| Blank (Diluent) | - | Not Detected | No |
| Placebo | - | Not Detected | No |
| This compound Standard | 10.5 | 1,250,000 | - |
Table 2: Resolution of this compound from Known Impurities
| Compound | Retention Time (min) | Resolution from this compound |
| Impurity A | 8.2 | 4.5 |
| Impurity B | 9.8 | 2.1 |
| This compound | 10.5 | - |
| Impurity C | 12.1 | 3.8 |
Table 3: Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks | Resolution of Major Degradant from this compound | Peak Purity of this compound |
| Acid Hydrolysis | 15.2 | 2 | 2.8 | Pass |
| Base Hydrolysis | 25.8 | 3 | 3.5 | Pass |
| Oxidative Degradation | 8.5 | 1 | 2.2 | Pass |
| Thermal Degradation | 5.1 | 1 | 3.1 | Pass |
| Photolytic Degradation | 12.7 | 2 | 2.5 | Pass |
Mandatory Visualizations
Specificity Validation Workflow
The logical workflow for validating the specificity of the this compound HPLC assay is depicted in the following diagram.
Caption: Workflow for HPLC specificity validation.
This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for validating the specificity of an HPLC assay for this compound. By following these protocols and comparing the results to established methods for similar compounds, a reliable and accurate analytical method can be established.
References
- 1. scispace.com [scispace.com]
- 2. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. static1.squarespace.com [static1.squarespace.com]
Deprodone Propionate versus Dexamethasone: A Comparative Analysis of Cytokine Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential effects of two glucocorticoids, Deprodone Propionate and Dexamethasone, on cytokine profiles. While extensive quantitative data is available for Dexamethasone, detailing its impact on a wide array of inflammatory mediators, the specific effects of this compound on cytokine profiles are less extensively documented in publicly available research. This guide synthesizes the available information to provide a comprehensive overview for research and drug development purposes.
Introduction
This compound and Dexamethasone are both synthetic corticosteroids that exert their anti-inflammatory and immunosuppressive effects primarily through their interaction with the glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus, where it modulates the expression of target genes. This modulation occurs through two main mechanisms: transactivation, leading to the increased expression of anti-inflammatory proteins, and transrepression, which involves the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1. This latter mechanism is key to the suppression of pro-inflammatory cytokines.[1]
Dexamethasone is a potent, systemically used glucocorticoid with well-characterized effects on a broad spectrum of cytokines. This compound is a potent topical corticosteroid, primarily used in dermatology for conditions such as keloids and hypertrophic scars, where inflammation is a key pathological component.[2][3] Its mechanism is understood to involve the same fundamental glucocorticoid pathways, leading to the suppression of inflammatory responses.
Comparative Effects on Cytokine Profiles
Dexamethasone: A Quantitative Overview
Dexamethasone has been extensively studied for its inhibitory effects on a wide range of cytokines. The following table summarizes key findings from in vitro studies.
| Cytokine | Cell Type | Stimulus | Dexamethasone Concentration | Observed Effect | Reference |
| TNF-α | Human PBMC | LPS | 10⁻⁶ M | Significant inhibition of TNF-α synthesis. | [4] |
| Human Lung Fibroblasts | IL-1 | 10⁻⁶ M | Inhibition of IL-1-induced TNF-α activity. | [5] | |
| Rat Keratocytes | LPS | Not specified | Significant decrease in TNF-α levels. | ||
| IL-1β | Human PBMC | LPS | 10⁻⁵ - 10⁻⁸ M | Dose-dependent inhibition of IL-1β production. | |
| Human Monocytes | LPS | Not specified | Decreased levels of IL-1β mRNA. | ||
| IL-6 | Human PBMC | LPS | 10⁻⁶ M | Significant suppression of IL-6 levels. | |
| Human Lung Fibroblasts | IL-1 | 10⁻⁶ M | Inhibition of IL-1-induced IL-6 release. | ||
| Rat Keratocytes | LPS | Not specified | Significant decrease in IL-6 levels. | ||
| IL-8 | Human Lung Fibroblasts | IL-1 | 10⁻⁶ M | Inhibition of IL-1-induced IL-8 release. | |
| IFN-γ | Rat CD4+ T cells | Concanavalin A | Not specified | Diminished synthesis of IFN-γ. | |
| IL-4 | Rat CD4+ T cells | Concanavalin A | Not specified | Increased production of IL-4, suggesting a shift to a Th2 profile. |
IC50 Values for Dexamethasone:
| Cytokine | Cell Type | Stimulus | IC50 | Reference |
| IL-1β | Human PBMC | LPS | 38 nM | |
| TNF-α | Human PBMC | LPS | 25 nM | |
| IL-2 (mRNA) | Human PBMC | Not specified | 17.4 nM (Mean) |
This compound: A Qualitative Assessment
While specific quantitative data on the inhibition of individual cytokines by this compound is scarce, its classification as a potent topical corticosteroid suggests it effectively suppresses the inflammatory cascade. Its clinical efficacy in treating inflammatory skin conditions like keloids points to its ability to modulate the local cytokine environment. It is reasonable to infer that this compound inhibits key pro-inflammatory cytokines involved in skin inflammation, such as TNF-α and IL-6, through the activation of the glucocorticoid receptor and subsequent transrepression of NF-κB and AP-1. One study noted that in the treatment of keloids, which involves persistent inflammation mediated by cytokines, this compound plaster was effective. Another study on fibroblasts indicated that it has a low impact on inhibiting IL-1α and IL-6 production compared to halogenated glucocorticoids.
Signaling Pathways and Mechanisms of Action
Both this compound and Dexamethasone function through the glucocorticoid receptor signaling pathway. The primary anti-inflammatory effects related to cytokine inhibition are mediated by the 'transrepression' mechanism.
Caption: Glucocorticoid signaling pathway leading to anti-inflammatory effects.
The diagram above illustrates the dual mechanism of glucocorticoid action. Transactivation involves the GR dimer binding to GREs to upregulate anti-inflammatory genes. Transrepression, which is central to cytokine inhibition, involves the activated GR monomer interfering with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby preventing the transcription of genes for cytokines such as TNF-α, IL-1, and IL-6.
Experimental Protocols
The following are generalized experimental protocols for assessing the effects of glucocorticoids on cytokine profiles, based on methodologies described in the literature.
In Vitro Glucocorticoid Sensitivity Assay for Cytokine Inhibition
This workflow outlines the steps to determine the inhibitory concentration (IC50) of a glucocorticoid on cytokine production in peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for in vitro assessment of glucocorticoid-mediated cytokine inhibition.
Detailed Methodologies:
-
PBMC Isolation and Culture:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Cell viability is assessed using trypan blue exclusion, and cell concentration is adjusted.
-
-
Cell Stimulation and Glucocorticoid Treatment:
-
PBMCs are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Cells are pre-incubated with serial dilutions of Dexamethasone or this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) for 1 hour at 37°C.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli at a final concentration of 10 ng/mL.
-
Control wells include cells with medium alone, cells with LPS alone, and cells with the glucocorticoid alone.
-
-
Cytokine Measurement:
-
After a 24-hour incubation period, the plates are centrifuged, and the cell-free supernatant is collected.
-
The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
A standard curve is generated using recombinant cytokine standards.
-
The percentage of cytokine inhibition is calculated for each glucocorticoid concentration relative to the LPS-stimulated control.
-
The IC50 value (the concentration of the drug that inhibits cytokine production by 50%) is determined by non-linear regression analysis.
-
Conclusion
Dexamethasone is a potent inhibitor of a wide range of pro-inflammatory cytokines, with its effects being extensively quantified in numerous in vitro and in vivo studies. This compound, while sharing the same fundamental mechanism of action via the glucocorticoid receptor, lacks detailed publicly available data on its specific cytokine inhibition profile. Based on its high potency as a topical corticosteroid and its clinical efficacy in inflammatory skin disorders, it is a strong inhibitor of local inflammatory cytokine production.
For drug development professionals, while Dexamethasone serves as a well-characterized reference compound for systemic anti-inflammatory effects, further in vitro studies are warranted to precisely quantify the cytokine inhibition profile of this compound. Such studies would be invaluable for a more direct comparison and for elucidating its full therapeutic potential in inflammatory conditions.
References
- 1. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures for Deprodone Propionate: A Guide for Laboratory Professionals
Introduction
Deprodone Propionate is a corticosteroid utilized in research and development for its anti-inflammatory properties.[1][2] As with any chemical compound, its proper disposal is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. This classification is a key factor in determining the appropriate disposal pathway. However, it is imperative to remember that "non-hazardous" does not imply that it can be disposed of as regular trash without precautions.[3][4] Pharmaceutical waste, even when not regulated as hazardous by the Resource Conservation and Recovery Act (RCRA), can still pose environmental risks if improperly managed.[3]
Core Principles of this compound Disposal
The fundamental principle for disposing of any laboratory chemical is to have a clear disposal plan before starting any procedure. For this compound, this involves segregation, proper containment, and disposal through appropriate channels, which typically means a licensed waste management facility.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.
1. Waste Segregation:
-
Immediately upon generation, segregate this compound waste from all other waste streams.
-
It must be kept separate from:
-
RCRA hazardous waste
-
Biohazardous or infectious waste
-
Sharps waste
-
Radioactive waste
-
Regular trash
-
2. Containment and Labeling:
-
Place solid this compound waste into a designated, puncture-proof, and leak-resistant container. These containers are often white with blue lids, specifically for non-hazardous pharmaceutical waste.
-
For liquid waste containing this compound, use a sturdy, sealed, and leak-proof container.
-
Clearly label the container as "Non-Hazardous Pharmaceutical Waste for Incineration" and specify "this compound." Include the date of accumulation.
3. Storage:
-
Store the sealed and labeled waste container in a secure, designated area within the laboratory, inaccessible to unauthorized personnel.
-
This storage area should be away from general laboratory traffic and clearly marked as a waste accumulation point.
4. Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed pharmaceutical waste disposal service.
-
The preferred method of disposal for non-hazardous pharmaceutical waste is incineration at a permitted facility to ensure complete destruction.
-
Maintain a paper trail for all disposed pharmaceutical waste, including manifests and a certificate of destruction provided by the waste management vendor.
5. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Contaminated gloves, masks, and lab coats should be collected in a sealed bag and disposed of as non-hazardous pharmaceutical waste.
-
Empty Containers: Empty this compound containers should have their labels defaced to protect proprietary information. They can then typically be disposed of with regular laboratory glass or plastic waste, provided they are thoroughly rinsed. The rinsate should be collected and disposed of as liquid chemical waste.
-
Spill Cleanup Materials: Any materials used to clean up a spill of this compound (e.g., absorbent pads) should be placed in the designated non-hazardous pharmaceutical waste container.
Summary of Disposal Options
While incineration is the recommended and most definitive disposal method, the following table summarizes key considerations for managing this compound waste.
| Disposal Option | Key Requirements & Considerations | Regulatory Compliance |
| Licensed Incineration | Waste must be segregated, properly contained, and labeled. Handled by a certified pharmaceutical waste vendor. Provides a certificate of destruction. | Highly Compliant. The preferred method recommended by the EPA for pharmaceutical waste to prevent environmental contamination. |
| Secure Landfill | Only if permitted by the waste management facility and local regulations. Less preferred due to the potential for environmental leaching. | Conditionally Compliant. Must be through a licensed facility equipped to handle pharmaceutical waste. Not all landfills accept this waste stream. |
| Sewer/Drain Disposal | Not Recommended. Discouraged for all pharmaceutical waste to prevent contamination of waterways. | Non-Compliant in most institutional and municipal settings. |
| Regular Trash | Not Recommended. Poses a risk of environmental contamination and accidental exposure. | Non-Compliant for laboratory-generated pharmaceutical waste. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
Experimental Protocols: Spill Decontamination
In the event of an accidental spill of this compound, immediate decontamination is required.
Objective: To safely clean and decontaminate a laboratory surface after a this compound spill.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Absorbent material (e.g., diatomite, universal binders).
-
5% Sodium Hypochlorite solution (freshly prepared).
-
70% Ethanol or Isopropyl Alcohol.
-
Waste container for non-hazardous pharmaceutical waste.
-
Spill warning signs.
Procedure:
-
Secure the Area: Cordon off the spill area with warning signs to prevent entry.
-
Don PPE: Ensure all necessary PPE is worn before beginning cleanup.
-
Contain and Absorb:
-
For solid spills: Gently sweep the powder into a dustpan, avoiding aerosolization. Place the collected powder into the designated waste container.
-
For liquid spills: Cover the spill with absorbent material. Allow it to fully absorb the liquid.
-
-
Collect Waste: Carefully scoop the absorbed material and place it into the non-hazardous pharmaceutical waste container.
-
Decontaminate Surfaces:
-
Scrub the spill area with a 5% Sodium Hypochlorite solution, which is effective for deactivating corticosteroids.
-
Follow the hypochlorite treatment with a thorough wipe-down using 70% alcohol to remove any residue.
-
-
Final Cleanup: Dispose of all contaminated cleaning materials, including gloves and wipes, in the non-hazardous pharmaceutical waste container.
-
Documentation: Record the spill and cleanup procedure in the laboratory safety logbook.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and maintaining environmental stewardship.
References
Essential Personal Protective Equipment (PPE) for Handling Deprodone Propionate
For Immediate Implementation: This document outlines the essential personal protective equipment (PPE) and procedural guidance for researchers, scientists, and drug development professionals handling Deprodone Propionate. Adherence to these protocols is critical for ensuring personnel safety and preventing contamination.
While this compound is not classified as a hazardous substance, it is prudent to handle it as a potent pharmaceutical compound.[1] Best practices dictate minimizing direct contact and airborne exposure. The following guidelines are based on recommendations for handling powdered corticosteroids and other potent pharmaceutical agents.
Recommended Personal Protective Equipment
A summary of recommended PPE for handling this compound is provided in the table below. This selection is based on a risk assessment aimed at minimizing skin contact, inhalation, and eye exposure.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Powder-free nitrile gloves | Prevents dermal absorption and contamination. Double-gloving is recommended.[2][3] |
| Body Protection | Gown | Disposable, low-permeability fabric with a solid front and long sleeves with tight-fitting cuffs | Protects skin and personal clothing from contamination.[3][4] |
| Eye Protection | Safety Goggles or Face Shield | Snug-fitting safety goggles or a full-face shield | Protects eyes from splashes or airborne powder. |
| Respiratory Protection | Respirator | NIOSH-approved N95 or N100 filtering facepiece respirator | Minimizes inhalation of airborne powder. |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Strict adherence to the following step-by-step procedures for putting on (donning) and taking off (doffing) PPE is mandatory to prevent cross-contamination.
Donning PPE Protocol
Perform hand hygiene before starting. Don PPE in the following sequence:
-
Gown: Select the correct size and tie it securely at the back.
-
Respirator: Place the respirator over your nose and mouth, and secure the straps. Perform a seal check to ensure a snug fit.
-
Goggles/Face Shield: Position the eye protection over your face and eyes and adjust for a secure fit.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first pair.
Doffing and Disposal Protocol
To prevent contamination of your skin and clothing, remove PPE in the following order:
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown: Untie the gown and pull it away from your body, turning it inside out as you remove it.
-
Inner Gloves: Remove the inner pair of gloves.
-
Goggles/Face Shield: Remove by handling the headband or earpieces.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
All disposable PPE should be placed in a designated, sealed waste container for proper disposal according to your institution's guidelines.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the proper selection and use of PPE when handling this compound.
Caption: Workflow for PPE selection, donning, and doffing when handling this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
